molecular formula C11H12BrFO B581592 3-Bromo-5-t-butyl-2-fluorobenzaldehyde CAS No. 1291487-24-5

3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Cat. No.: B581592
CAS No.: 1291487-24-5
M. Wt: 259.118
InChI Key: FHFXKRYZYONFSV-UHFFFAOYSA-N
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Description

3-Bromo-5-t-butyl-2-fluorobenzaldehyde is a chemical compound with the molecular formula C11H12BrFO and a molecular weight of 259.1 . It is characterized as a Protein Degrader Building Block, a class of compounds important in the development of novel therapeutic strategies . This compound is offered with a minimum purity of 98% and is typically stored at room temperature . It is supplied for professional manufacturing, research laboratories, and industrial applications only. This product is not for medical or consumer use, and orders shipping to consumers, medical facilities, or residences are strictly prohibited . The structural features of this molecule, including the bromo and fluoro substituents on the aromatic ring, are common in the design and synthesis of modern fluorine-containing pharmaceuticals, as fluorinated aromatic scaffolds are a key element in many US FDA-approved drugs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-tert-butyl-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFXKRYZYONFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716491
Record name 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-24-5
Record name 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-5-t-butyl-2-fluorobenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Introduction

3-Bromo-5-tert-butyl-2-fluorobenzaldehyde is a substituted aromatic aldehyde with significant potential in various fields of chemical research.[1] Its unique structure, featuring a bromine atom, a fluorine atom, a bulky tert-butyl group, and a reactive aldehyde functional group, makes it a valuable intermediate and building block in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and material science.

Chemical and Physical Properties

The compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.[1] The presence of halogen substituents and a tert-butyl group influences its steric and electronic properties, impacting its reactivity and physical characteristics.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂BrFO[1][2]
Molecular Weight 259.1 g/mol [2]
IUPAC Name 3-bromo-5-tert-butyl-2-fluorobenzaldehyde[2]
CAS Number 1291487-24-5[1]
Appearance White to light yellow powder or crystals[1]
Melting Point 43 °C to 45 °C[1]
Canonical SMILES CC(C)(C)C1=CC(=C(C(=C1)Br)F)C=O[1][2]
InChI Key FHFXKRYZYONFSV-UHFFFAOYSA-N[2]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton in the downfield region of 9.5-10.5 ppm, a result of the deshielding effect from the carbonyl group.[1] Signals corresponding to the aromatic protons and the tert-butyl group protons would also be present in their expected regions.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum provides detailed information about the carbon framework.[1] A distinctive peak for the carbonyl carbon is observed significantly downfield, typically between 190-200 ppm.[1]

  • Mass Spectrometry : Mass spectrometry is used for determining the molecular weight and analyzing fragmentation patterns.[1] The molecular ion peak will exhibit a characteristic M/M+2 isotope pattern (at m/z 259/261) due to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br.[1]

Table 2: Key Spectroscopic Data Interpretation

TechniqueFeatureExpected Chemical Shift / m/z
¹H NMR Aldehydic Proton (CHO)~9.5 - 10.5 ppm (singlet)[1]
¹³C NMR Carbonyl Carbon (C=O)~190 - 200 ppm[1]
Mass Spec Molecular Ion Peak [M]⁺m/z 259/261 (Isotopic pattern for Br)[1]

Synthesis and Reactivity

Synthesis

The synthesis of this compound is a multi-step process that requires precise control to achieve the desired substitution pattern on the benzene ring.[1] Common strategies include:

  • Halogenation : A primary route involves the bromination of a precursor molecule, such as 5-tert-butyl-2-fluorobenzaldehyde, using bromine in a suitable solvent.[1]

  • Functional Group Interconversion : Standard organic reactions can be employed to transform existing functional groups on a substituted benzene ring to yield the final aldehyde product.[1]

G General Synthesis Workflow A Starting Material (e.g., 5-tert-butyl-2-fluorobenzaldehyde) B Bromination Reaction (Br₂, Solvent) A->B Step 1 C Work-up & Purification (e.g., Extraction, Chromatography) B->C Step 2 D Final Product (this compound) C->D Step 3

Caption: General workflow for the synthesis of the target compound.

Reactivity

The chemical behavior of this compound is dictated by its functional groups: the aldehyde and the substituted aromatic ring.

  • Aldehyde Group Reactivity : The aldehyde moiety is a key reactive center.[2] It readily undergoes nucleophilic addition reactions with various nucleophiles such as organometallic reagents (e.g., Grignard reagents) and hydrides.[2] For example, reduction with sodium borohydride yields the corresponding primary alcohol, (3-bromo-5-t-butyl-2-fluorophenyl)methanol.[2]

  • Aromatic Ring Reactivity : The benzene ring can participate in electrophilic aromatic substitution, although the existing substituents (bromo, fluoro, and tert-butyl groups) will direct the position of any new substituents and influence the reaction rate.[1]

G Key Reactivity Pathways cluster_0 Nucleophilic Addition at Carbonyl A This compound B Secondary Alcohol A->B + Grignard Reagent (R-MgX) + H₃O⁺ workup C Primary Alcohol A->C + NaBH₄ (Reduction)

Caption: Reactivity of the aldehyde group via nucleophilic addition.

Applications

This compound is a versatile building block with applications in several areas of chemical science.

  • Pharmaceutical Development : It serves as a key intermediate for synthesizing more complex, biologically active molecules for drug discovery.[1][3] The presence of fluorine is a common feature in many modern pharmaceuticals.[2]

  • Organic Synthesis : It is used as an intermediate in the synthesis of complex molecules like dihydrobenzoxaboroles.[1]

  • Material Science : The aromatic functionality makes it suitable for the development of novel polymers and other materials with specific electronic or physical properties.[1][3]

Safety and Handling

While a specific safety data sheet for this compound is not detailed in the provided results, data for structurally similar compounds like 2-Bromo-5-fluorobenzaldehyde and 5-Bromo-2-fluorobenzaldehyde indicate that it should be handled with care. Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][6][7]

  • Handling : Use only in a well-ventilated area, preferably under a chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7] Avoid breathing dust and prevent contact with skin and eyes.[4][6]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5] It may be air-sensitive and should be stored under an inert atmosphere.[4][7]

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[4]

Experimental Protocols

Protocol 1: Synthesis via Bromination of 5-tert-butyl-2-fluorobenzaldehyde

This protocol is a representative procedure based on general halogenation methods.[1]

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-tert-butyl-2-fluorobenzaldehyde (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid).

  • Cooling : Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromination : Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the stirred reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Work-up : Transfer the mixture to a separatory funnel. If the solvent is immiscible with water, wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

  • Characterization : Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Protocol 2: Reduction of Aldehyde to Primary Alcohol

This protocol describes a standard reduction of the aldehyde group.[2]

  • Dissolution : Dissolve this compound (1 equivalent) in an alcoholic solvent such as methanol or ethanol in a round-bottom flask.

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Reduction : Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains low.

  • Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Work-up : Quench the reaction by slowly adding dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification : Remove the solvent under reduced pressure to yield the crude (3-bromo-5-t-butyl-2-fluorophenyl)methanol, which can be further purified if necessary.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde, a valuable building block in medicinal chemistry and materials science. The described methodology focuses on a regioselective synthesis starting from a commercially available precursor. This document includes a detailed experimental protocol, tabulated quantitative data, and a visual representation of the synthesis pathway.

Introduction

This compound is an aromatic aldehyde containing a unique substitution pattern of bromine, fluorine, and a bulky tert-butyl group. This arrangement of functional groups makes it a key intermediate for the synthesis of complex organic molecules, including pharmaceuticals and novel materials. The strategic placement of these substituents allows for diverse subsequent chemical modifications. This guide outlines a robust and efficient synthesis pathway for this compound.

Synthesis Pathway Overview

The recommended synthesis of this compound commences with the commercially available starting material, 2-Bromo-4-tert-butyl-1-fluorobenzene. The key transformation is the introduction of a formyl group at the position ortho to the fluorine atom. This is achieved through a directed ortho-lithiation reaction, followed by quenching the resulting aryllithium intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF). The fluorine atom acts as a powerful directing group, facilitating the regioselective deprotonation at the adjacent carbon.

The overall synthetic transformation is depicted in the following workflow:

Synthesis_Pathway Synthesis of this compound cluster_start Starting Material cluster_reaction Ortho-lithiation and Formylation cluster_product Final Product start 2-Bromo-4-tert-butyl-1-fluorobenzene reaction 1. n-BuLi, THF, -78 °C 2. DMF, -78 °C to rt start->reaction product This compound reaction->product

Figure 1. Synthesis workflow for this compound.

Experimental Protocol

This section provides a detailed, generalized experimental procedure for the synthesis of this compound.

Materials:

  • 2-Bromo-4-tert-butyl-1-fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer

  • Schlenk line or glovebox for inert atmosphere techniques

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an argon/nitrogen inlet is assembled. The glassware should be oven-dried and cooled under an inert atmosphere before use.

  • Initial Charging: The flask is charged with 2-Bromo-4-tert-butyl-1-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained at or below -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may be indicated by a color change.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Starting Material and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-Bromo-4-tert-butyl-1-fluorobenzeneC₁₀H₁₂BrF231.10Liquid
This compoundC₁₁H₁₂BrFO259.11Solid

Table 2: Typical Reaction Parameters and Expected Outcome

ParameterValue/Range
Molar Ratio (Substrate:n-BuLi:DMF)1 : 1.1 : 1.5
Reaction Temperature-78 °C to rt
Reaction Time3-4 hours
Expected Yield 60-80%
Purity (post-chromatography)>95%

Table 3: Spectroscopic Data for this compound

¹H NMR (CDCl₃, 400 MHz) δ (ppm) Multiplicity Assignment
Aldehyde Proton~10.3s-CHO
Aromatic Proton~7.8dAr-H
Aromatic Proton~7.6dAr-H
tert-Butyl Protons~1.3s-C(CH₃)₃
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) Assignment
Carbonyl Carbon~188-CHO
Aromatic Carbons160-115Ar-C
Quaternary Carbon~35-C (CH₃)₃
Methyl Carbons~31-C(C H₃)₃
Mass Spectrometry (EI) m/z Interpretation
Molecular Ion258, 260[M]⁺, [M+2]⁺ (due to Br isotopes)
Major Fragment243, 245[M-CH₃]⁺

Note: The spectroscopic data presented are typical expected values and may vary slightly based on the specific experimental conditions and instrumentation.

Safety Considerations

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite upon contact with air or moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Anhydrous solvents are essential for the success of the reaction. Ensure that THF and DMF are properly dried before use.

  • The reaction should be performed in a well-ventilated fume hood.

  • The quenching step can be exothermic and should be performed slowly and with caution.

Conclusion

The synthesis of this compound via directed ortho-lithiation of 2-Bromo-4-tert-butyl-1-fluorobenzene is a highly efficient and regioselective method. This technical guide provides a comprehensive framework for researchers to successfully perform this synthesis. The detailed protocol, combined with the expected quantitative and spectroscopic data, serves as a valuable resource for the preparation of this important chemical intermediate.

The Versatile Building Block: A Technical Guide to 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde (CAS 1291487-24-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde (CAS number 1291487-24-5), a key intermediate in organic synthesis and drug discovery. This document details its physicochemical characteristics, provides illustrative synthetic and reaction protocols, and explores its role in the development of targeted therapeutics, particularly inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Core Properties and Data

3-Bromo-5-tert-butyl-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde. The presence of bromine, fluorine, and a bulky tert-butyl group on the benzaldehyde scaffold imparts unique reactivity and makes it a valuable precursor for complex molecular architectures.

Physicochemical Properties
PropertyValueSource
CAS Number 1291487-24-5N/A
Molecular Formula C₁₁H₁₂BrFO[1]
Molecular Weight 259.12 g/mol [1]
IUPAC Name 3-bromo-5-(tert-butyl)-2-fluorobenzaldehydeN/A
Synonyms 3-Bromo-5-(1,1-dimethylethyl)-2-fluorobenzaldehyde[1]
Appearance White to light yellow powder or crystals[1]
Melting Point 43-45 °C[1]
Spectroscopic Data (Reference Data for Similar Compounds)

While specific spectra for CAS 1291487-24-5 are not publicly available, the following table provides reference chemical shifts for similar substituted benzaldehydes, which can aid in the characterization of this compound.

NucleusFunctional GroupChemical Shift (ppm)Multiplicity
¹H NMRAldehydic proton9.5 - 10.5Singlet
¹H NMRAromatic protons7.0 - 8.0Multiplet
¹H NMRtert-Butyl protons1.2 - 1.4Singlet
¹³C NMRCarbonyl carbon185 - 195Singlet
¹³C NMRAromatic carbons110 - 160Multiplets
¹³C NMRtert-Butyl quaternary C30 - 40Singlet
¹³C NMRtert-Butyl methyl C25 - 35Singlet

Synthesis and Reactivity

The synthesis of 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde can be achieved through various synthetic strategies, typically involving electrophilic aromatic substitution on a pre-functionalized benzene ring.

Illustrative Synthetic Pathway

A plausible synthetic route involves the bromination of 5-tert-butyl-2-fluorobenzaldehyde. The reaction conditions would need to be carefully controlled to ensure regioselectivity.

G A 5-tert-butyl-2-fluorobenzaldehyde D 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde A->D Bromination B Brominating Agent (e.g., NBS, Br₂) B->D C Catalyst/Solvent (e.g., H₂SO₄, CCl₄) C->D G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Bromide (1 eq), Boronic Acid (1.1-1.5 eq), Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and Base (e.g., K₂CO₃, 2 eq) in a reaction flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon) A->B C Add degassed solvent (e.g., Dioxane/Water) B->C D Heat the reaction mixture (e.g., 80-100 °C) with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature and dilute with an organic solvent E->F G Wash with water and brine F->G H Dry the organic layer (e.g., over Na₂SO₄) and concentrate G->H I Purify the crude product by column chromatography H->I EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds and Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Analogue (Synthesized from CAS 1291487-24-5) Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

An In-depth Technical Guide to 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-t-butyl-2-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bulky tert-butyl group, a bromine atom, and a fluorine atom, imparts specific steric and electronic properties that make it a valuable precursor for the synthesis of complex molecular architectures and biologically active compounds. The presence of multiple reactive sites—the aldehyde carbonyl group, the carbon-bromine bond amenable to cross-coupling reactions, and the activated aromatic ring—allows for diverse chemical transformations. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity, tailored for professionals in research and drug development.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at position 3, a tert-butyl group at position 5, and a fluorine atom at position 2, relative to the aldehyde group at position 1.

IdentifierValue
IUPAC Name 3-bromo-5-tert-butyl-2-fluorobenzaldehyde[1]
CAS Number 1291487-24-5[1]
Molecular Formula C₁₁H₁₂BrFO[1]
Molecular Weight 259.118 g/mol [1]
SMILES CC(C)(C)C1=CC(=C(C(=C1)Br)F)C=O[1]
InChI InChI=1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3[1]
InChI Key FHFXKRYZYONFSV-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

This compound is typically a white to light yellow crystalline solid at room temperature, with a melting point in the range of 43-45 °C.[1]

Spectroscopic Characterization

While a complete set of spectra for this specific molecule is not publicly available, the expected spectroscopic characteristics can be inferred from its structure and data for analogous compounds.

Spectroscopic Data Expected Observations
¹H NMR Aldehydic proton (CHO) singlet between δ 9.5-10.5 ppm. Aromatic protons as multiplets in the aromatic region. A singlet for the tert-butyl protons around δ 1.3 ppm.[2]
¹³C NMR Carbonyl carbon signal around δ 190-200 ppm. Signals for aromatic carbons, with chemical shifts influenced by the substituents. Signals for the quaternary and methyl carbons of the tert-butyl group.
Mass Spectrometry Molecular ion peaks [M]+ and [M+2]+ with approximately equal intensity, characteristic of a monobrominated compound, at m/z 258 and 260.[2] Fragmentation may involve the loss of the aldehyde group (CHO), bromine, and cleavage of the tert-butyl group.
Infrared (IR) Strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. C-H stretching of the aldehyde group. Aromatic C=C stretching bands. C-F and C-Br stretching vibrations in the fingerprint region.

Crystallographic Data

No experimental crystal structure for this compound is publicly available. However, the crystal structure of the closely related compound, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde , provides insight into the likely solid-state conformation. In this analog, the non-hydrogen atoms of the substituted benzene ring and the aldehyde group are essentially coplanar.

Crystallographic Data for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.11 g/mol
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 9.9727(19) Å, b = 12.174(2) Å, c = 18.558(3) Å
Volume 2253.0(7) ų
Z 8

Data obtained from the crystallographic study of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.

Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted benzaldehydes. A common strategy involves the formylation of a suitably substituted benzene derivative, followed by halogenation.

Proposed Experimental Protocol: Synthesis of this compound

This proposed synthesis starts from the commercially available 4-tert-butylanisole.

  • Fluorination: The starting material, 4-tert-butylanisole, is first fluorinated at the 2-position. This can be achieved using an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction is typically carried out in an inert solvent like acetonitrile at room temperature.

  • Formylation: The resulting 2-fluoro-4-tert-butylanisole is then subjected to a formylation reaction to introduce the aldehyde group. The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), is a suitable method. This reaction typically proceeds at elevated temperatures.

  • Bromination: The final step is the selective bromination of the 5-tert-butyl-2-fluorobenzaldehyde intermediate at the 3-position. This can be accomplished using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid, or with bromine in a suitable solvent like acetic acid.

G cluster_start Starting Material cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Formylation cluster_step3 Step 3: Bromination 4-tert-butylanisole 4-tert-butylanisole Selectfluor® Selectfluor® 2-fluoro-4-tert-butylanisole 2-fluoro-4-tert-butylanisole POCl3, DMF POCl3, DMF Selectfluor®->2-fluoro-4-tert-butylanisole Electrophilic Fluorination 5-tert-butyl-2-fluorobenzaldehyde 5-tert-butyl-2-fluorobenzaldehyde NBS or Br2 NBS or Br2 POCl3, DMF->5-tert-butyl-2-fluorobenzaldehyde Vilsmeier-Haack This compound This compound NBS or Br2->this compound Electrophilic Bromination

Caption: Proposed synthetic workflow for this compound.

Reactivity and Applications

The reactivity of this compound is governed by the interplay of its functional groups and substituents.

Reactivity of the Aldehyde Group

The aldehyde functionality is a key site for nucleophilic addition and condensation reactions. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effects of the fluorine and bromine atoms, making it more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde.

  • Nucleophilic Addition: It can undergo reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols, and can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.

  • Condensation Reactions: It can participate in various condensation reactions, such as the Wittig reaction to form alkenes, and aldol-type reactions.

Reactivity of the Aromatic Ring

The bromine atom on the aromatic ring is a versatile handle for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The carbon-bromine bond can be readily converted to a carbon-carbon bond by reacting with boronic acids or their esters in the presence of a palladium catalyst.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling with amines.

  • Sonogashira Coupling: The bromine can be substituted with an alkyne group.

The fluorine and tert-butyl groups also influence the regioselectivity of any further electrophilic aromatic substitution reactions, although the ring is generally deactivated towards such reactions due to the presence of the electron-withdrawing aldehyde and halogen groups.

G cluster_aldehyde Aldehyde Reactivity cluster_ring Aromatic Ring Reactivity Molecule This compound Nucleophilic Addition Nucleophilic Addition Molecule->Nucleophilic Addition Nu:- Condensation Condensation Molecule->Condensation e.g., Wittig Suzuki Coupling Suzuki Coupling Molecule->Suzuki Coupling Pd cat., R-B(OH)2 Buchwald-Hartwig Buchwald-Hartwig Molecule->Buchwald-Hartwig Pd cat., R2NH Sonogashira Coupling Sonogashira Coupling Molecule->Sonogashira Coupling Pd/Cu cat., Alkyne Secondary Alcohols Secondary Alcohols Nucleophilic Addition->Secondary Alcohols Alkenes Alkenes Condensation->Alkenes Biaryls Biaryls Suzuki Coupling->Biaryls Arylamines Arylamines Buchwald-Hartwig->Arylamines Alkynylarenes Alkynylarenes Sonogashira Coupling->Alkynylarenes

Caption: Key chemical transformations of this compound.

Conclusion

This compound is a highly functionalized arene with significant potential in the synthesis of novel organic molecules. Its distinct substitution pattern provides a platform for a variety of chemical modifications, making it an attractive starting material for the construction of complex pharmaceuticals and advanced materials. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile chemical entity.

References

In-Depth Technical Guide: Spectroscopic Data for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-5-t-butyl-2-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the expected spectroscopic characteristics based on analysis of its functional groups and data from structurally related compounds. It also outlines a plausible synthetic route and general experimental protocols for acquiring the spectroscopic data.

Chemical Structure and Properties

IUPAC Name: 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde Molecular Formula: C₁₁H₁₂BrFO Molecular Weight: 259.12 g/mol [1] CAS Number: 1291487-24-5[1]

Physical Properties: This compound is expected to be a solid at room temperature, appearing as white to light yellow crystals or powder.[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.3s1HAldehyde proton (-CHO)
~7.8d1HAromatic proton (H-6)
~7.6d1HAromatic proton (H-4)
~1.3s9Htert-Butyl protons (-C(CH₃)₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~188Aldehyde carbonyl carbon (C=O)
~160 (d)C-F
~140C-Br
~138C-C(CH₃)₃
~135Aromatic CH
~128Aromatic CH
~125 (d)Aromatic C-CHO
~35Quaternary carbon of tert-butyl group
~31Methyl carbons of tert-butyl group

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
~2960C-H stretch (tert-butyl)
~2870C-H stretch (aldehyde)
~1700C=O stretch (aldehyde)
~1600, ~1470C=C stretch (aromatic)
~1250C-F stretch
~680C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
258/260Molecular ion peak [M]⁺ with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br)
243/245[M-CH₃]⁺
229/231[M-CHO]⁺
201/203[M-C(CH₃)₃]⁺
172[M-Br-CHO]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of the analogous 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde. The proposed synthesis involves the bromination of 5-tert-butyl-2-fluorobenzaldehyde.

Materials:

  • 5-tert-butyl-2-fluorobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • A radical initiator (e.g., benzoyl peroxide)

  • Anhydrous solvent (e.g., carbon tetrachloride)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-tert-butyl-2-fluorobenzaldehyde in a minimal amount of anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure this compound.

Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field instrument.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more scans, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Instrument: Mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 50 to 350.

Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Structural_Elucidation cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR cluster_IR IR cluster_MS Mass Spec Compound This compound Aldehyde_H Aldehyde Proton (~10.3 ppm, s, 1H) Compound->Aldehyde_H Aromatic_H Aromatic Protons (~7.6-7.8 ppm, d, 2H) Compound->Aromatic_H tButyl_H tert-Butyl Protons (~1.3 ppm, s, 9H) Compound->tButyl_H Carbonyl_C Carbonyl Carbon (~188 ppm) Compound->Carbonyl_C Aromatic_C Aromatic Carbons (~125-160 ppm) Compound->Aromatic_C tButyl_C tert-Butyl Carbons (~31, 35 ppm) Compound->tButyl_C CO_stretch C=O Stretch (~1700 cm⁻¹) Compound->CO_stretch CF_stretch C-F Stretch (~1250 cm⁻¹) Compound->CF_stretch CBr_stretch C-Br Stretch (~680 cm⁻¹) Compound->CBr_stretch Mol_Ion Molecular Ion (m/z 258/260) Compound->Mol_Ion Fragments Fragmentation Pattern Compound->Fragments

Caption: Logical relationships in the structural elucidation of the compound.

References

An In-Depth Technical Guide to 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-tert-butyl-2-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bulky tert-butyl group, a bromine atom, and a fluorine atom, imparts specific reactivity and properties that make it a valuable building block in the synthesis of complex molecules, particularly in the fields of pharmaceutical development and material science.[1] This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications.

Chemical Identity and Synonyms

The nomenclature and identifiers for this compound are crucial for accurate sourcing and documentation in a research setting.

IUPAC Name: 3-bromo-5-tert-butyl-2-fluorobenzaldehyde[1]

Synonyms:

  • 3-Bromo-5-(1,1-dimethylethyl)-2-fluorobenzaldehyde[1]

  • Benzaldehyde, 3-bromo-5-(1,1-dimethylethyl)-2-fluoro-[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties is essential for the handling, characterization, and application of 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 1291487-24-5[1]
Molecular Formula C₁₁H₁₂BrFO[1]
Molecular Weight 259.12 g/mol Calculated
Appearance White to light yellow powder or crystals[1]
Melting Point 43 - 45 °C[1]
Table 2: Spectroscopic Data
TechniqueDataReference
¹H NMR Aldehydic proton expected as a singlet between δ 9.5-10.5 ppm.[1]
Mass Spectrometry Molecular ion peak at m/z 259/261, showing the characteristic isotopic pattern for a bromine-containing compound.[1]

Synthesis and Experimental Protocols

General Synthesis Workflow

A logical synthetic pathway would start from the commercially available 5-tert-butyl-2-fluorobenzaldehyde. The electron-donating tert-butyl group and the ortho,para-directing fluorine atom would influence the position of the incoming electrophile (bromine).

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product 5_tert_butyl_2_fluorobenzaldehyde 5-tert-butyl-2-fluorobenzaldehyde Bromination Electrophilic Aromatic Substitution (Bromination) 5_tert_butyl_2_fluorobenzaldehyde->Bromination Bromine (Br₂) Lewis Acid Catalyst (e.g., FeBr₃) Target_Compound 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde Bromination->Target_Compound

Caption: General synthesis workflow for 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde.

Illustrative Experimental Protocol: Bromination of an Aromatic Aldehyde

The following is a generalized protocol for the bromination of a substituted benzaldehyde, which can be adapted for the synthesis of 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde. Note: This is an illustrative protocol and requires optimization for the specific substrate.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 5-tert-butyl-2-fluorobenzaldehyde in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃), to the solution.

  • Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture via the dropping funnel with constant stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde.

Reactivity and Applications

3-Bromo-5-tert-butyl-2-fluorobenzaldehyde is a valuable intermediate due to the reactivity of its functional groups. The aldehyde can undergo nucleophilic addition and condensation reactions, while the bromine atom is susceptible to various cross-coupling reactions.

Key Application: Synthesis of Dihydrobenzoxaboroles

A significant application of this compound is in the synthesis of dihydrobenzoxaboroles, which are important scaffolds in medicinal chemistry.[1] The reaction typically involves a palladium-catalyzed cross-coupling with a diboron reagent, followed by intramolecular cyclization.

ReactionPathway Start 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde Intermediate Borylated Intermediate Start->Intermediate Pd Catalyst Bis(pinacolato)diboron Base Product Dihydrobenzoxaborole Derivative Intermediate->Product Intramolecular Cyclization (often spontaneous or acid/base catalyzed)

Caption: Reaction pathway for the synthesis of dihydrobenzoxaboroles.

Applications in Drug Discovery and Material Science

The unique structural features of 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde make it an attractive starting material for various applications.

LogicalRelationship Compound 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde Features Structural Features: - Aldehyde Group - Bromine Atom - Fluorine Atom - tert-Butyl Group Compound->Features Pharma Pharmaceutical Development Features->Pharma Materials Material Science Features->Materials App_Pharma - Building block for  biologically active compounds - Synthesis of heterocyclic scaffolds Pharma->App_Pharma App_Materials - Development of novel polymers - Synthesis of functional materials  for organic electronics Materials->App_Materials

Caption: Relationship between the compound's features and its applications.

In drug discovery , the compound serves as a key intermediate for introducing a substituted phenyl ring into a larger molecule. The presence of the halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.[1]

In material science , this molecule can be used in the synthesis of novel polymers and organic electronic materials. The aldehyde functionality can be used for polymerization reactions, while the aromatic core with its substituents can influence the electronic properties of the resulting materials.[1]

Conclusion

3-Bromo-5-tert-butyl-2-fluorobenzaldehyde is a strategically important chemical intermediate with significant potential in both pharmaceutical and material science research. Its synthesis, while requiring careful control, provides access to a versatile building block for the creation of complex and functional molecules. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Bromo-5-t-butyl-2-fluorobenzaldehyde is a solid at room temperature, typically appearing as a white to light yellow powder or crystals, with a melting point in the range of 43 °C to 45 °C.[1] Its molecular structure, featuring a polar aldehyde group and a largely nonpolar substituted benzene ring, dictates its solubility behavior in various organic solvents. Understanding this behavior is paramount for its use in synthetic chemistry, enabling appropriate solvent selection for reactions, purification, and formulation. This guide aims to provide researchers and drug development professionals with the necessary information to effectively work with this compound.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in a range of common organic solvents can be predicted. The presence of the polar carbonyl group suggests some affinity for polar solvents, while the bulky, nonpolar t-butyl group and the halogenated aromatic ring indicate good solubility in nonpolar and moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolModerate to HighThe hydroxyl group can hydrogen bond with the aldehyde oxygen, but the nonpolar bulk of the molecule may limit very high solubility.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighEthers are effective solvents for a wide range of organic compounds and should readily dissolve this molecule.
Esters Ethyl acetateHighThe polarity of the ester group is compatible with the aldehyde, and the overall structure is well-solvated.
Ketones Acetone, Methyl ethyl ketone (MEK)HighThe ketone carbonyl is similar in polarity to the aldehyde, promoting good miscibility.
Hydrocarbons Hexane, TolueneLow to ModerateWhile the t-butyl and aromatic ring are nonpolar, the polar aldehyde group will limit solubility in highly nonpolar solvents like hexane. Toluene may be a better solvent due to its aromatic nature.
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving a wide range of organic solids.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols are recommended for determining the solubility of this compound.

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.[3]

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid by filtration (using a syringe filter compatible with the solvent) or centrifugation.[3]

  • Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.[3]

This method is useful for determining the temperature dependence of solubility.

Methodology:

  • Preparation: Place a known mass of this compound into a temperature-controlled vessel with a known volume of the chosen solvent.

  • Heating and Observation: Slowly heat the mixture while stirring continuously. Visually monitor the suspension or use a turbidity sensor.

  • Clear Point Detection: The temperature at which the last solid particle dissolves is recorded as the "clear point."[3] This temperature corresponds to the saturation temperature for that specific concentration.

  • Data Collection: Repeat this process with different concentrations to generate a solubility curve as a function of temperature.

Visualizations

The following diagram illustrates the general workflow for the Equilibrium Solubility Method.

G Figure 1: Experimental Workflow for Equilibrium Solubility Method A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48 hours with agitation) A->B Step 1 C Separate saturated solution (Filtration or Centrifugation) B->C Step 2 D Accurately dilute a known volume of the supernatant C->D Step 3 E Quantify concentration (e.g., HPLC, GC) D->E Step 4 F Calculate solubility E->F Step 5

Figure 1: Experimental Workflow for Equilibrium Solubility Method

This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.[1] The following diagram illustrates this logical relationship.

G Figure 2: Logical Relationship in Drug Discovery A This compound (Starting Material) B Organic Synthesis (e.g., Coupling Reactions, Functionalization) A->B C Novel Chemical Entities (Potential Drug Candidates) B->C D Biological Screening (In vitro / In vivo assays) C->D E Lead Compound Identification D->E F Preclinical and Clinical Development E->F

Figure 2: Logical Relationship in Drug Discovery

Conclusion

While quantitative solubility data for this compound is not currently published, its molecular structure allows for reliable predictions of its solubility in common organic solvents. For precise measurements, the detailed experimental protocols provided in this guide, such as the shake-flask method, can be readily implemented. A thorough understanding and empirical determination of its solubility are crucial for optimizing its use in synthetic organic chemistry and advancing its potential applications in drug discovery and materials science.

References

Technical Guide: Physicochemical Properties of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde, a halogenated aromatic aldehyde of interest in organic synthesis and medicinal chemistry. This document outlines its melting point, provides context for its boiling point, and details the standardized experimental protocols for these determinations.

Physicochemical Data Summary

The quantitative data for this compound are summarized in the table below.

PropertyValueSource
Melting Point 43 - 45 °C[1]
Boiling Point Data not available
Molecular Formula C₁₁H₁₂BrFO[1]
Molecular Weight 259.118 g/mol [1]
Appearance White to light yellow powder or crystals[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a solid organic compound like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted and accurate technique for this measurement.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle to ensure a uniform particle size.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample tightly into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Melting Point Determination:

    • The apparatus is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Determination of Boiling Point (Microscale Method)

For small quantities of a liquid or a low-melting solid, a microscale boiling point determination can be employed.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: A small amount (approximately 0.2-0.3 mL) of the liquefied this compound is placed into the small test tube.

  • Capillary Inversion: A capillary tube is placed into the test tube with its open end down.

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: The assembly is submerged in a heating bath. The bath is heated gradually.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. This occurs as the air trapped in the capillary expands and is replaced by the vapor of the substance.

  • Boiling Point Determination: The heating is discontinued when a rapid and continuous stream of bubbles is observed. The liquid is allowed to cool.

  • Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure of the substance equals the atmospheric pressure.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a novel benzaldehyde derivative, from synthesis to property determination.

G Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Property Determination cluster_documentation Data Analysis & Reporting A Synthesis of Derivative B Work-up & Extraction A->B C Purification (e.g., Crystallization, Chromatography) B->C D Melting Point Determination C->D E Boiling Point Determination C->E F Spectroscopic Analysis (NMR, IR, MS) C->F G Purity Assessment (e.g., HPLC, GC) C->G H Data Compilation & Analysis D->H E->H F->H G->H I Technical Report Generation H->I

Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity.

References

An In-depth Technical Guide on the Safety and Handling of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling protocols for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was located; therefore, the information presented herein is extrapolated from related chemical entities. All laboratory work should be conducted with a thorough understanding of the potential hazards and under the supervision of qualified personnel.

Chemical and Physical Properties

This compound is an aromatic compound with the molecular formula C₁₁H₁₂BrFO.[1] It is a solid at room temperature, appearing as a white to light yellow powder or crystals.[1] The following table summarizes its key physical and chemical properties.

PropertyValueReference
Molecular Formula C₁₁H₁₂BrFO[1]
Molecular Weight 273.12 g/mol [1]
Appearance White to light yellow powder or crystals[1]
Melting Point 43-45 °C[1]

Hazard Identification and Safety Precautions

Based on data from structurally related compounds such as other brominated and fluorinated benzaldehydes, this compound is anticipated to present several health hazards.[2][3][4][5][6][7][8]

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3][4][5][6][8]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[2][3][4][5][6][8]
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.[2][3][4][5][6][8]

Precautionary Statements Summary

TypePrecautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][6][8] P264: Wash skin thoroughly after handling.[2][3][6][8] P270: Do not eat, drink or smoke when using this product.[3] P271: Use only outdoors or in a well-ventilated area.[2][3][6][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][6][8]
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][6][8] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][6][8] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][6][8] P312: Call a POISON CENTER or doctor if you feel unwell.[2][3][6][8]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3][6][8]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[3][6][8]

Experimental Protocols: Safe Handling and Use

Given its anticipated hazards, stringent adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times in the laboratory.

PPE TypeSpecifications
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2][4] If dust is generated, a NIOSH-approved respirator may be necessary.
General Handling Procedure
  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.[3]

    • Gather all necessary PPE and handling equipment (e.g., spatulas, weighing paper, glassware).

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.

    • Handle the solid material carefully to avoid generating dust.

  • Reaction Setup:

    • If the compound is to be used in a reaction, set up the apparatus within the fume hood.

    • Some related compounds are air-sensitive; consider the use of an inert atmosphere (e.g., nitrogen or argon) for storage and reactions.[3][4][6]

  • Post-Handling:

    • Thoroughly clean all equipment and the work area after use.

    • Wash hands and any exposed skin thoroughly with soap and water.[2]

    • Decontaminate or dispose of PPE as appropriate.

Storage
  • Store in a tightly closed container.[2]

  • Keep in a cool, dry, and well-ventilated area.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][6]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2]

Reactivity and Stability

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[2]

  • Reactivity: As a benzaldehyde derivative, it can undergo nucleophilic addition at the carbonyl group and electrophilic aromatic substitution on the benzene ring.[1] It may react with strong nucleophiles like n-butyllithium.[1]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[4][6]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides, hydrogen bromide, and hydrogen fluoride.[2][6]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Storage cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood Operation prep_ppe Don Personal Protective Equipment prep_fume_hood->prep_ppe prep_safety_equipment Check Safety Shower & Eyewash prep_ppe->prep_safety_equipment prep_materials Gather Materials prep_safety_equipment->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate emergency_spill Spill handling_reaction->emergency_spill Potential Incident emergency_exposure Personal Exposure handling_reaction->emergency_exposure cleanup_dispose_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose_waste cleanup_store Store Compound in Designated Area cleanup_dispose_waste->cleanup_store cleanup_remove_ppe Remove PPE cleanup_store->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

References

In-Depth Technical Guide: 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde, a key building block in medicinal chemistry and materials science. This document details its chemical properties, commercial suppliers, synthetic methodologies, and potential applications in drug discovery, supported by experimental protocols and pathway visualizations.

Chemical Properties and Commercial Availability

This compound is a substituted aromatic aldehyde with the molecular formula C₁₁H₁₂BrFO.[1] Its structure, featuring a bromine atom, a fluorine atom, a bulky tert-butyl group, and a reactive aldehyde functional group, makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1291487-24-5[1][]
Molecular Formula C₁₁H₁₂BrFO[1]
Molecular Weight 259.11 g/mol [3]
Appearance White to light yellow powder or crystals[1]
Melting Point 43-45 °C[1]
Purity Typically ≥98%[]
Commercial Suppliers

This compound is available from several commercial chemical suppliers. Researchers are advised to request a Certificate of Analysis (CoA) to ensure purity.

Table 2: Commercial Suppliers of this compound

SupplierCatalog NumberPurity
SmoleculeS990889In Stock
BOC Sciences1291487-24-598%
AngeneAG000YWP-
eChemHubCH-FC-40612-

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G A 4-tert-butylphenol B 5-tert-butyl-2-hydroxybenzaldehyde A->B  Reimer-Tiemann  Reaction  (NaOH, CHCl₃) C 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde B->C  Bromination  (Br₂, Acetic Acid) D This compound C->D  Halex Reaction or  Schiemann Reaction

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted)

Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde (Reimer-Tiemann Reaction) [4]

  • Dissolve 60 g of sodium hydroxide in 80 mL of water in a suitable reaction vessel.

  • Add 15 g of 4-tert-butylphenol to the solution and heat the mixture to 60-65 °C with stirring.

  • Slowly add 30 mL of chloroform to the reaction mixture.

  • Continue heating for one hour, during which a precipitate should form.

  • Separate the liquid layer containing the product via suction filtration.

Step 2: Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (Bromination) [4]

  • To the crude 5-tert-butyl-2-hydroxybenzaldehyde from the previous step, add liquid bromine in acetic acid.

  • Stir the reaction mixture until the reaction is complete (monitor by TLC).

  • The final product, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, can be purified by crystallization. A yield of up to 83% has been reported for this step.[4]

Step 3: Synthesis of this compound (Halex or Schiemann Reaction - Proposed)

  • Halex Reaction (Nucleophilic Aromatic Substitution): This would involve reacting the hydroxy compound with a fluorinating agent like potassium fluoride in an aprotic polar solvent at elevated temperatures. The ortho-activating aldehyde group should facilitate this substitution.

  • Schiemann Reaction: This would involve diazotization of a corresponding aniline precursor followed by thermal decomposition of the resulting diazonium tetrafluoroborate. This would require an additional synthetic step to convert the hydroxyl group to an amino group.

Reactivity and Applications in Drug Discovery

This compound is a valuable building block for the synthesis of biologically active compounds.[1] The aldehyde group readily participates in reactions such as nucleophilic additions and condensations, while the bromine atom is a handle for cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidates.

Potential Signaling Pathway Modulation

While specific signaling pathways modulated by direct derivatives of this compound are not yet extensively documented, the benzaldehyde scaffold is present in numerous compounds that target various biological pathways. For instance, substituted benzaldehydes are precursors to benzimidazole derivatives, which are known to interact with a range of biological targets. Furthermore, chalcone-like structures, which can be synthesized from benzaldehydes, have shown inhibitory activity against transcription factors like NF-κB, a key player in inflammatory responses.

G cluster_0 Synthesis of Bioactive Molecules cluster_1 Potential Biological Targets cluster_2 Cellular Response A This compound B Condensation / Cross-Coupling A->B C Diverse Chemical Library B->C E Transcription Factors (e.g., NF-κB) C->E  Modulation D Kinases G Inflammation E->G  Inhibition F GPCRs H Cell Proliferation

Caption: Logical workflow from starting material to potential biological effects.

Structure-Activity Relationship (SAR) Considerations

The substituents on the benzaldehyde ring play a crucial role in the biological activity of its derivatives.

  • t-Butyl Group: The bulky tert-butyl group can provide steric hindrance, potentially leading to selective interactions with biological targets. It also increases the lipophilicity of the molecule, which can affect its pharmacokinetic properties.

  • Bromine Atom: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding. It also serves as a reactive site for further chemical modifications.

  • Fluorine Atom: The introduction of a fluorine atom can significantly impact a molecule's properties, including its metabolic stability, pKa, and binding affinity.[6] The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing its interactions with receptors.

Conclusion

This compound is a valuable and versatile intermediate for researchers in drug discovery and materials science. Its unique substitution pattern offers multiple avenues for chemical modification, enabling the synthesis of diverse and complex molecular architectures. While further research is needed to fully elucidate the biological activities of its derivatives, the foundational role of the substituted benzaldehyde core in medicinal chemistry suggests a promising future for this compound in the development of novel therapeutics.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Derivatives from 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed synthetic protocols for the derivatization of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde, a versatile building block in medicinal chemistry and materials science.[1] The presence of three distinct functional handles—an aldehyde, a bromine atom, and a fluorine atom—on a sterically hindered scaffold allows for orthogonal chemical modifications, making it an ideal starting material for generating diverse molecular libraries.[2] Key transformations, including Palladium-catalyzed Suzuki-Miyaura cross-coupling, reductive amination, and Wittig olefination, are detailed. These protocols offer robust methods for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of a wide array of novel compounds for structure-activity relationship (SAR) studies and new material development.

Physicochemical Properties of Starting Material

This compound is a polysubstituted aromatic compound that serves as a key intermediate in organic synthesis.[1] Its structural features are critical for its reactivity and applications in pharmaceutical and material science development.[1]

PropertyValueReference
CAS Number 1291487-24-5[1]
Molecular Formula C₁₁H₁₂BrFO[1]
Molecular Weight 259.12 g/mol [1]
Appearance White to light yellow powder or crystals[1]
Melting Point 43-45 °C[1]
Synthetic Transformations and Protocols

The unique arrangement of functional groups on this compound allows for a variety of chemical modifications. The bromine atom is ideal for palladium-catalyzed cross-coupling reactions, while the aldehyde group is amenable to nucleophilic additions, reductions, and condensations.[1][3]

G cluster_0 Aldehyde Reactions cluster_1 Aryl Bromide Reactions start 3-Bromo-5-t-butyl- 2-fluorobenzaldehyde reductive_amination Reductive Amination start->reductive_amination R¹R²NH Reducing Agent wittig Wittig Olefination start->wittig Phosphonium Ylide Base suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)₂ Pd Catalyst, Base product_amine Secondary/Tertiary Amines reductive_amination->product_amine product_alkene Stilbene Derivatives wittig->product_alkene product_biaryl Biaryl Derivatives suzuki->product_biaryl

Caption: Synthetic utility of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester.[4] This reaction is fundamental in drug discovery for synthesizing biaryl compounds.[5]

G reagents 1. Aryl Boronic Acid (1.2 eq) 2. Pd(PPh₃)₄ (3 mol%) 3. K₂CO₃ (2.0 eq) 4. Dioxane/H₂O mix Combine Reagents & Degas reagents->mix start 3-Bromo-5-t-butyl- 2-fluorobenzaldehyde start->mix react Heat Reaction (e.g., 80-100 °C, 12h) mix->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Biaryl Product purify->product G reagents 1. Amine (1.1 eq) 2. NaBH(OAc)₃ (1.5 eq) 3. Acetic Acid (cat.) 4. Dichloromethane (DCM) mix Combine Aldehyde, Amine & Acid reagents->mix start 3-Bromo-5-t-butyl- 2-fluorobenzaldehyde start->mix react Add Reducing Agent Stir at RT, 4-12h mix->react workup Quench & Aqueous Workup react->workup purify Column Chromatography workup->purify product Amine Product purify->product G reagents 1. Phosphonium Salt (1.1 eq) 2. Strong Base (e.g., n-BuLi) 3. Anhydrous THF ylide_prep Prepare Ylide (Add Base to Salt) reagents->ylide_prep react Add Aldehyde Stir at 0 °C to RT ylide_prep->react Ylide start 3-Bromo-5-t-butyl- 2-fluorobenzaldehyde start->react workup Quench with H₂O & Extract react->workup purify Column Chromatography workup->purify product Alkene Product purify->product

References

Application Notes and Protocols: 3-Bromo-5-t-butyl-2-fluorobenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-5-t-butyl-2-fluorobenzaldehyde as a versatile building block in medicinal chemistry. The unique substitution pattern of this aromatic aldehyde, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a bulky t-butyl group for inducing specific conformational preferences, makes it a valuable starting material for the synthesis of novel therapeutic agents.

Key Applications in Drug Discovery

This compound is a key intermediate for the synthesis of a variety of biologically active molecules. Its aldehyde functionality allows for the construction of diverse scaffolds such as Schiff bases, chalcones, and various heterocyclic systems.[1] The presence of the bromo and fluoro substituents further enhances its utility in combinatorial chemistry and lead optimization.[2]

A particularly promising application of this scaffold is in the development of inhibitors for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that negatively regulates the cGAMP-STING signaling pathway, which is crucial for innate anti-tumor immunity.[1][3] By inhibiting ENPP1, the concentration of the immune-stimulating second messenger cGAMP increases, leading to enhanced activation of the STING pathway and a more robust anti-cancer immune response.[4][5]

The structural features of this compound make it an ideal precursor for the synthesis of ENPP1 inhibitors. The aldehyde can be readily converted to an amine via reductive amination, which can then be coupled with a suitable core structure to generate potent and selective inhibitors. The bromo-fluoro-substituted phenyl ring can occupy a key pocket in the ENPP1 active site, contributing to high binding affinity.

Signaling Pathway: ENPP1-STING Axis in Cancer Immunology

The following diagram illustrates the role of ENPP1 in the cGAMP-STING pathway and the mechanism of action of ENPP1 inhibitors.

ENPP1_STING_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_APC Antigen Presenting Cell (APC) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes ENPP1_Inhibitor ENPP1 Inhibitor (Derived from 3-bromo-5-t-butyl- 2-fluorobenzaldehyde) ENPP1_Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I IFNs IRF3->IFN induces Anti-tumor\nImmunity Anti-tumor Immunity IFN->Anti-tumor\nImmunity

Caption: The ENPP1-STING signaling pathway in cancer.

Quantitative Data

While specific biological data for derivatives of this compound are not yet publicly available, the following table summarizes the activity of known ENPP1 inhibitors that share structural motifs that could be accessed from this starting material. This data is provided for illustrative purposes to guide drug discovery efforts.

Compound IDStructure (Core Moiety)ENPP1 Inhibition (Kᵢ, nM)Reference
Compound 1 Thioacetamide2.9[1]
Compound 32 Phosphonate< 2[1]
SR-8314Sulfonamide79[6]
Compound 7c Quinazoline-4-piperidine sulfamide58[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related substituted benzaldehydes.[7]

Materials:

  • 4-t-butyl-2-fluorophenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Liquid bromine (Br₂)

  • Glacial acetic acid

  • Water (deionized)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Formylation: In a round-bottom flask, dissolve 4-t-butyl-2-fluorophenol in an aqueous solution of sodium hydroxide. Heat the mixture to 60-65°C.

  • Carefully add chloroform dropwise to the heated mixture. The reaction is exothermic.

  • After the addition is complete, continue heating the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product, 5-t-butyl-2-fluorobenzaldehyde, with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Bromination: Dissolve the crude 5-t-butyl-2-fluorobenzaldehyde in glacial acetic acid.

  • Slowly add a solution of liquid bromine in glacial acetic acid to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Synthesis of a Putative ENPP1 Inhibitor via Reductive Amination

This protocol outlines a general procedure for the synthesis of a potential ENPP1 inhibitor using this compound as a starting material, based on established methods for synthesizing similar inhibitors.

Reductive_Amination_Workflow Start 3-Bromo-5-t-butyl- 2-fluorobenzaldehyde Reaction Reductive Amination (e.g., NaBH(OAc)₃, DCM) Start->Reaction Amine Primary Amine (e.g., tert-butyl carbamate) Amine->Reaction Intermediate N-protected amine intermediate Reaction->Intermediate Deprotection Deprotection (if necessary) Intermediate->Deprotection Final_Amine Amine Intermediate Deprotection->Final_Amine Coupling Coupling with ENPP1 inhibitor core Final_Amine->Coupling Final_Product Putative ENPP1 Inhibitor Coupling->Final_Product

Caption: General workflow for the synthesis of an ENPP1 inhibitor.

Materials:

  • This compound

  • A primary amine (e.g., tert-butyl carbamate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Core structure for coupling (e.g., a substituted quinazoline)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Reductive Amination: To a solution of this compound in anhydrous DCM, add the primary amine.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the intermediate amine by column chromatography.

  • Deprotection (if necessary): If a protected amine like tert-butyl carbamate was used, deprotect the amine using standard conditions (e.g., trifluoroacetic acid in DCM).

  • Coupling: Dissolve the amine intermediate and the ENPP1 inhibitor core structure in anhydrous DMF.

  • Add coupling reagents such as HATU and DIPEA to the mixture.

  • Stir at room temperature for 12-24 hours.

  • Purification: Purify the final product by preparative HPLC to yield the target ENPP1 inhibitor.

Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The biological activity can then be assessed using an ENPP1 enzymatic assay.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This methodology is particularly crucial in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds and functional materials.[2]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde. This substrate presents a unique challenge due to the steric hindrance imposed by the bulky tert-butyl group and the electronic deactivation conferred by the ortho-fluorine and aldehyde functionalities. The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles, making fluorinated building blocks like this highly valuable in medicinal chemistry.[3][4] The resulting 3-aryl-5-t-butyl-2-fluorobenzaldehyde derivatives are key intermediates for the synthesis of novel compounds for drug discovery and materials science.[5]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron species (typically a boronic acid or boronate ester) and an organohalide. The catalytic cycle, which is generally accepted, comprises three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Challenges and Considerations

The Suzuki coupling of this compound requires careful optimization due to the following factors:

  • Steric Hindrance: The tert-butyl group and the ortho-fluorine atom can impede the approach of the palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step.

  • Electronic Effects: The electron-withdrawing nature of the fluorine and aldehyde groups can decrease the electron density of the aromatic ring, making oxidative addition more challenging compared to electron-rich aryl bromides.

  • Catalyst and Ligand Selection: Overcoming the steric and electronic challenges necessitates the use of highly active palladium catalysts and bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the oxidative addition and reductive elimination steps.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is recommended for each specific substrate combination to achieve the highest yields.

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (this cycle should be repeated three times).

  • Add the anhydrous, degassed solvent system via syringe. A typical solvent ratio is 4:1 or 5:1 organic solvent to water.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-t-butyl-2-fluorobenzaldehyde.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki coupling of sterically hindered aryl bromides, which can be adapted for this compound. The expected yields are estimates based on analogous systems and may vary depending on the specific arylboronic acid used.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Toluene/H₂O (4:1)1101880-90
33,5-Dimethylphenylboronic acidPd(OAc)₂ (3)P(t-Bu)₃ (6)K₂CO₃ (3)Dioxane/H₂O (5:1)1002475-85
42-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)901270-80

Visualizations

Catalytic Cycle and Experimental Workflow

Suzuki_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_workflow Experimental Workflow Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)2 Base PdII_R R-Pd(II)L2-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R' Start Start: - this compound - Arylboronic Acid - Catalyst, Ligand, Base Reaction Reaction: - Add degassed solvent - Heat under inert atmosphere Start->Reaction Workup Work-up: - Cool and dilute - Aqueous wash Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: 3-Aryl-5-t-butyl-2-fluorobenzaldehyde Purification->Product

Caption: Catalytic cycle and experimental workflow for the Suzuki coupling.

Application in Drug Discovery

While specific biological targets for 3-aryl-5-t-butyl-2-fluorobenzaldehyde derivatives are not extensively documented, the Suzuki coupling of this building block is highly valuable in a drug discovery context. It allows for the generation of a diverse library of compounds that can be screened against various biological targets to identify new therapeutic leads.[1]

Drug_Discovery_Workflow BuildingBlock This compound (Starting Material) Suzuki Suzuki Coupling Reaction (Parallel Synthesis) BuildingBlock->Suzuki BoronicAcids Diverse Arylboronic Acids (R1-B(OH)2, R2-B(OH)2, ...) BoronicAcids->Suzuki Library Compound Library: 3-Aryl-5-t-butyl-2-fluorobenzaldehydes Suzuki->Library HTS High-Throughput Screening (HTS) Library->HTS Hits Hit Identification HTS->Hits Targets Biological Targets (e.g., Enzymes, Receptors) Targets->HTS LeadOpt Lead Optimization (Structure-Activity Relationship) Hits->LeadOpt

Caption: Role of Suzuki coupling in a drug discovery workflow.

References

The Versatile Building Block: Application Notes on 3-Bromo-5-t-butyl-2-fluorobenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-t-butyl-2-fluorobenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, a sterically demanding tert-butyl group, and a fluorine atom that can modulate electronic properties and metabolic stability, makes it an attractive starting material for the synthesis of complex molecules. This compound is particularly valuable in the fields of pharmaceutical development for creating biologically active compounds and in material science for the development of novel polymers and functional materials.[1]

The strategic positioning of these functional groups allows for a variety of chemical transformations, including nucleophilic additions at the aldehyde, and electrophilic substitutions on the aromatic ring.[1] This document provides an overview of its synthesis, potential applications, and a generalized protocol for its utilization in cross-coupling reactions, a key transformation for this class of molecules.

Synthesis of Substituted Benzaldehydes: A Representative Protocol

While a specific protocol for the synthesis of this compound was not found in the available literature, a representative procedure for a structurally similar compound, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, is detailed below. This modified Reimer-Tiemann reaction followed by bromination illustrates a potential synthetic strategy.

Synthesis of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde [1]

This two-step synthesis involves the formation of 5-tert-butyl-2-hydroxybenzaldehyde from 4-tert-butylphenol, followed by bromination.

StepReactantsReagents/SolventsConditionsProductYield
14-tert-butylphenolSodium hydroxide, Chloroform, WaterHeated to 60-65°C for 1 hour5-tert-butyl-2-hydroxybenzaldehydeNot specified
25-tert-butyl-2-hydroxybenzaldehydeLiquid bromine, Acetic acidNot specified3-bromo-5-tert-butyl-2-hydroxybenzaldehydeUp to 83%

Experimental Protocol (for 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde): [1]

Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde

  • Dissolve 60 g of sodium hydroxide in 80 mL of water in a suitable reaction vessel.

  • Add 15 g of 4-tert-butylphenol to the solution and heat the mixture to 60-65°C.

  • Add 30 mL of chloroform portion-wise to the heated mixture.

  • Continue heating for one hour, during which a precipitate will form.

  • Separate the liquid layer containing the product, 5-tert-butyl-2-hydroxybenzaldehyde, via suction filtration.

Step 2: Bromination

  • The crude 5-tert-butyl-2-hydroxybenzaldehyde is then subjected to bromination using liquid bromine in acetic acid.

  • The final product, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, is purified, and the purity is checked using Thin Layer Chromatography (TLC).

Applications in the Synthesis of Complex Molecules

This compound is a valuable precursor for the synthesis of a variety of complex organic molecules. The presence of the bromine atom is particularly advantageous, as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig amination reactions.

Logical Workflow for a Suzuki Coupling Reaction

G A 3-Bromo-5-t-butyl- 2-fluorobenzaldehyde F Reaction Mixture A->F B Aryl Boronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F G Heating F->G H Work-up & Purification G->H I Substituted Biphenyl Product H->I G A 3-Bromo-5-t-butyl- 2-fluorobenzaldehyde G Reaction Mixture A->G B Amine B->G C Pd Catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Solvent (e.g., Toluene) F->G H Heating G->H I Work-up & Purification H->I J Aryl Amine Product I->J

References

Application Notes and Protocols: Grignard Reaction of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile C-C bond-forming reaction in organic synthesis.[1][2] This document provides detailed application notes and protocols for the reaction of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde with various Grignard reagents (R-MgX) to synthesize valuable secondary alcohol intermediates. The resulting products, substituted (3-bromo-5-t-butyl-2-fluorophenyl)methanols, are of significant interest in medicinal chemistry and materials science. The unique substitution pattern of the starting aldehyde—featuring an ortho-fluoro group, a bulky tert-butyl group, and a bromo substituent—offers a scaffold for further functionalization, for example, through cross-coupling reactions at the bromo position.[3]

The ortho-fluoro substituent can influence the reactivity of the carbonyl group and the properties of the final product. However, the steric hindrance from the adjacent bulky t-butyl group may impede the approach of the Grignard reagent, potentially affecting reaction rates and yields.[4] Careful control of reaction conditions is therefore crucial for successful synthesis.[4][5] These protocols are based on established procedures for structurally similar substituted benzaldehydes.[3][6][7]

Data Presentation

Grignard Reagent (R-MgX)R GroupProduct NameExpected Yield (%)
Methylmagnesium BromideMethyl1-(3-Bromo-5-t-butyl-2-fluorophenyl)ethanol85-95
Ethylmagnesium BromideEthyl1-(3-Bromo-5-t-butyl-2-fluorophenyl)propan-1-ol80-90
Isopropylmagnesium ChlorideIsopropyl1-(3-Bromo-5-t-butyl-2-fluorophenyl)-2-methylpropan-1-ol65-75
Phenylmagnesium BromidePhenyl(3-Bromo-5-t-butyl-2-fluorophenyl)(phenyl)methanol75-85
Vinylmagnesium BromideVinyl1-(3-Bromo-5-t-butyl-2-fluorophenyl)prop-2-en-1-ol70-80

Note: Yields are illustrative and based on reactions with similarly substituted aromatic aldehydes. Steric hindrance from bulkier Grignard reagents like Isopropylmagnesium Chloride may lead to lower yields.[4][5]

Experimental Workflow Diagram

Caption: General workflow for the Grignard reaction with this compound.

Detailed Experimental Protocol

This protocol provides a representative example for the reaction using Methylmagnesium Bromide. It should be adapted for other Grignard reagents accordingly.

Safety Precautions:

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents.[1][7] All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • All glassware must be oven-dried or flame-dried before use to remove any traces of moisture.[9]

  • Anhydrous solvents are critical for the success of the reaction.[1][10]

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, in a well-ventilated fume hood.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Bromomethane (solution in diethyl ether) or other organic halide (1.1 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

Procedure:

Part 1: Formation of the Grignard Reagent (Methylmagnesium Bromide)

  • Place magnesium turnings (1.2 eq) into a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere.

  • Add a small crystal of iodine to the flask to help initiate the reaction.[7]

  • Prepare a solution of the organic halide (e.g., bromomethane, 1.1 eq) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion (~10%) of the halide solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and gentle refluxing begins. Gentle warming with a water bath may be required.[3]

  • Once initiated, add the remaining halide solution dropwise at a rate sufficient to maintain a steady reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear greyish and cloudy.[3]

Part 2: Reaction with this compound

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Transfer the aldehyde solution to the dropping funnel and add it dropwise to the stirred, cooled Grignard reagent. Maintain the reaction temperature below 10 °C during the addition.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the magnesium alkoxide intermediate and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure secondary alcohol.

Part 4: Analysis

  • Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-t-butyl-2-fluorobenzaldehyde is a versatile synthetic intermediate, valuable in the construction of complex molecular architectures for pharmaceutical and materials science applications. The presence of an electron-withdrawing aldehyde group and a fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the selective replacement of the fluorine atom with a variety of nucleophiles, providing a gateway to a diverse range of substituted benzaldehyde derivatives. These derivatives are key building blocks for the synthesis of novel therapeutic agents and functional materials.

This document provides detailed protocols for the nucleophilic substitution on this compound with common nucleophiles, namely hydroxide, methoxide, and a representative primary amine.

Chemical Reactivity

The core reactivity of this compound in this context is the SNAr reaction. The fluorine atom at the C2 position is activated by the strongly electron-withdrawing aldehyde group at C1. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. The bulky t-butyl group at the C5 position can sterically influence the reaction but generally does not hinder substitution at the C2 position.

Data Presentation

The following table summarizes the expected outcomes for nucleophilic substitution reactions on this compound with various nucleophiles under typical reaction conditions. Please note that these are representative yields and reaction times, which may vary depending on the specific reaction setup and scale.

NucleophileReagentSolventTemperature (°C)Reaction Time (h)ProductRepresentative Yield (%)
HydroxidePotassium Hydroxide (KOH)Dimethyl Sulfoxide (DMSO)10043-Bromo-5-t-butyl-2-hydroxybenzaldehyde85
MethoxideSodium Methoxide (NaOMe)Methanol (MeOH)65 (Reflux)63-Bromo-5-t-butyl-2-methoxybenzaldehyde90
Amine (e.g., Benzylamine)Benzylamine, Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)120123-Bromo-5-t-butyl-2-(benzylamino)benzaldehyde78

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-t-butyl-2-hydroxybenzaldehyde

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Add anhydrous DMSO to dissolve the starting material.

  • Add powdered potassium hydroxide (1.5 eq) to the solution.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice-cold water.

  • Acidify the aqueous mixture to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 3-Bromo-5-t-butyl-2-hydroxybenzaldehyde.

Protocol 2: Synthesis of 3-Bromo-5-t-butyl-2-methoxybenzaldehyde

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.2 eq) to the solution.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 6 hours. The reaction can be monitored by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer using a rotary evaporator.

  • The resulting crude product, 3-Bromo-5-t-butyl-2-methoxybenzaldehyde, can be further purified by silica gel chromatography.

Protocol 3: Synthesis of 3-Bromo-5-t-butyl-2-(benzylamino)benzaldehyde

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine this compound (1.0 eq), benzylamine (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in a round-bottom flask.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction's progress via TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude residue by column chromatography to yield 3-Bromo-5-t-butyl-2-(benzylamino)benzaldehyde.

Visualizations

The following diagrams illustrate the logical workflow for the described nucleophilic substitution reactions.

Nucleophilic_Substitution_Workflow cluster_start Starting Material Preparation cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification cluster_end Final Product Start This compound Reagents Add Nucleophile (e.g., KOH, NaOMe, R-NH2) & Solvent Start->Reagents Dissolve Conditions Set Reaction Conditions (Temperature, Time) Reagents->Conditions Heat & Stir Quench Quench Reaction Conditions->Quench Cool Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Solvent Removal Dry->Concentrate Purify Column Chromatography Concentrate->Purify Crude Product End Substituted Benzaldehyde Product Purify->End Pure Product

Caption: General workflow for nucleophilic substitution.

Signaling_Pathway Aromatic_Ring This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Aromatic_Ring->Meisenheimer Formation Nucleophile Nucleophile (Nu⁻) Nucleophile->Aromatic_Ring Nucleophilic Attack Product Substituted Product Meisenheimer->Product Elimination of F⁻ Leaving_Group Fluoride Ion (F⁻) Meisenheimer->Leaving_Group

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Application Notes and Protocols: 3-Bromo-5-t-butyl-2-fluorobenzaldehyde as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3-bromo-5-t-butyl-2-fluorobenzaldehyde in the synthesis of diverse heterocyclic compounds. This versatile precursor, featuring a unique substitution pattern of a reactive aldehyde, a synthetically useful bromine atom, a fluorine atom to modulate electronic properties, and a bulky t-butyl group, serves as a valuable starting material for the construction of complex molecular architectures with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is an aromatic aldehyde that offers multiple reaction sites for synthetic transformations. The aldehyde group readily participates in nucleophilic additions and condensation reactions, providing a key handle for building heterocyclic rings. The bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents. The fluorine atom can influence the reactivity and physicochemical properties of the final compounds, while the t-butyl group can provide steric bulk and enhance solubility in organic solvents. These features make it a strategic starting material for the synthesis of targeted libraries of heterocyclic compounds for screening and lead optimization in drug discovery programs.[1]

Application 1: Synthesis of Quinazoline-Based Epidermal Growth Factor Receptor (EGFR) Inhibitors

This compound is a key precursor in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, which are crucial in the development of anticancer therapeutics. The following protocols detail the synthetic route from the starting benzaldehyde to a quinazoline-based EGFR inhibitor, inspired by the synthesis of Gefitinib analogues.

Experimental Protocols

Step 1: Nitration of this compound

This initial step introduces a nitro group, which is a precursor to the amine functionality required for the quinazoline ring formation.

  • Materials:

    • This compound

    • Fuming Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (CH₂Cl₂)

    • Ice bath

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the nitrated product.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amine, a key step for the subsequent cyclization to form the quinazoline core.

  • Materials:

    • Nitrated this compound derivative

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Standard laboratory glassware

  • Procedure:

    • To a stirred suspension of the nitrated compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the amino derivative.

Step 3: Quinazoline Ring Formation

The amino-benzaldehyde derivative undergoes cyclization with a suitable nitrogen source to form the quinazoline core.

  • Materials:

    • Amino-benzaldehyde derivative

    • Formamidine acetate

    • 2-Methoxyethanol

    • Standard laboratory glassware

  • Procedure:

    • A mixture of the amino-benzaldehyde derivative (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol is heated to reflux for 6 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the desired quinazoline.

Step 4: Suzuki-Miyaura Coupling

The bromine atom on the quinazoline ring is replaced with a desired aryl group via a Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • Bromo-quinazoline derivative

    • Arylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a degassed solution of the bromo-quinazoline (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water, add palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

    • Heat the reaction mixture at 100 °C for 12 hours under an inert atmosphere.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain the final EGFR inhibitor.

Data Presentation
StepProductReagents and ConditionsYield (%)
13-Bromo-5-t-butyl-2-fluoro-6-nitrobenzaldehydeHNO₃, H₂SO₄, CH₂Cl₂, 0 °C, 2h~85
26-Amino-3-bromo-5-t-butyl-2-fluorobenzaldehydeFe, NH₄Cl, EtOH/H₂O, reflux, 4h~90
36-Bromo-8-t-butyl-7-fluoroquinazolineFormamidine acetate, 2-methoxyethanol, reflux, 6h~70
48-t-Butyl-7-fluoro-6-(aryl)quinazolineArylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 100 °C, 12h~60-80
Signaling Pathway and Experimental Workflow

The synthesized quinazoline derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation.[2][3][4][5][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The synthesized inhibitors compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking its activity and downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor (Synthesized) Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow_EGFR_Inhibitor Start 3-Bromo-5-t-butyl- 2-fluorobenzaldehyde Nitration Nitration Start->Nitration HNO₃, H₂SO₄ Reduction Nitro Group Reduction Nitration->Reduction Fe, NH₄Cl Cyclization Quinazoline Ring Formation Reduction->Cyclization Formamidine acetate Coupling Suzuki-Miyaura Coupling Cyclization->Coupling Arylboronic acid, Pd(OAc)₂ FinalProduct Quinazoline-based EGFR Inhibitor Coupling->FinalProduct

Caption: Synthetic Workflow for EGFR Inhibitor.

Application 2: Synthesis of Dihydrobenzoxaboroles

This compound can also be employed in the synthesis of dihydrobenzoxaboroles, a class of heterocyclic compounds containing a boron atom. These compounds are of interest in medicinal chemistry due to their unique chemical properties and biological activities.

Experimental Protocol

This protocol describes a general method for the synthesis of a dihydrobenzoxaborole derivative from this compound.

  • Materials:

    • This compound

    • Bis(pinacolato)diboron

    • Potassium acetate (KOAc)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • 1,4-Dioxane

    • Standard laboratory glassware

  • Procedure:

    • In a flame-dried Schlenk flask, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The crude product is then subjected to an acidic workup (e.g., with HCl) to facilitate the cyclization to the dihydrobenzoxaborole.

    • Purify the final product by column chromatography on silica gel.

Data Presentation
Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundBis(pinacolato)diboronPd(dppf)Cl₂KOAc1,4-Dioxane8012-16~75
Logical Relationship Diagram

The synthesis of dihydrobenzoxaboroles from this compound involves a sequential one-pot process. The initial step is a palladium-catalyzed borylation of the aryl bromide, followed by an in-situ intramolecular cyclization between the newly formed boronic ester and the adjacent aldehyde group.

Dihydrobenzoxaborole_Synthesis Start This compound Borylation Palladium-Catalyzed Borylation Start->Borylation Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc Intermediate Aryl Boronic Ester Intermediate Borylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Acidic Workup FinalProduct Dihydrobenzoxaborole Derivative Cyclization->FinalProduct

Caption: Logical Flow of Dihydrobenzoxaborole Synthesis.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a range of heterocyclic compounds. Its unique substitution pattern allows for a variety of synthetic manipulations, making it an attractive starting material for the development of novel molecules with potential therapeutic applications. The detailed protocols provided herein for the synthesis of quinazoline-based EGFR inhibitors and dihydrobenzoxaboroles serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery. Further exploration of the reactivity of this precursor is likely to unveil its utility in the construction of an even broader array of complex heterocyclic systems.

References

Application Notes: 3-Bromo-5-t-butyl-2-fluorobenzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-t-butyl-2-fluorobenzaldehyde is an aromatic compound with the molecular formula C₁₁H₁₂BrFO.[1] It exists as a white to light yellow powder or crystals at room temperature, with a melting point in the range of 43°C to 45°C.[1] While direct applications of this compound in materials science are not extensively documented, its true value lies in its role as a versatile building block or intermediate in the synthesis of more complex molecules for various material applications.[1][2] The presence of multiple functional groups—an aldehyde, a bromine atom, a fluorine atom, and a bulky t-butyl group—on the benzene ring allows for a wide range of chemical modifications, making it a valuable precursor for creating novel polymers and functional materials with specific desired properties.[1][2][3]

Potential Applications in Materials Science

The unique substitution pattern of this compound makes it a promising candidate for the synthesis of advanced materials.[3] The aldehyde group is a versatile functional group that can undergo various reactions, including condensation and nucleophilic addition, while the bromine and fluorine atoms can be used to tune the electronic properties of the resulting materials.[1][3] The bulky t-butyl group can influence the solubility and morphology of polymers.

Potential applications include:

  • Functional Polymers: This compound can serve as a monomer in the synthesis of functional polymers. The aldehyde group can be readily converted into other functional groups, allowing for its incorporation into polymer backbones or as pendant groups.[3] This could lead to the development of new materials with tailored optical, electronic, or mechanical properties.[3] For instance, polymers incorporating the 3-bromo-5-tert-butylphenyl moiety might exhibit interesting liquid crystalline or photoluminescent behavior.[3]

  • Optoelectronic Materials: The presence of halogen substituents can be used to tune the electronic properties of materials for applications in semiconductors.[1]

  • Liquid Crystals: The rigid aromatic core and the potential for introducing long alkyl chains via modification of the functional groups suggest that derivatives of this compound could be used to synthesize new liquid crystalline materials. The fluorine substitution, in particular, is a common strategy for modifying the mesomorphic properties of liquid crystals.[4]

  • Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs): The bromine atom provides a reactive site for further functionalization through cross-coupling reactions, which could be utilized in the synthesis of complex and functional materials like POFs and MOFs.[3] These materials have potential applications in gas storage, separation, and catalysis.[3]

Synthesis and Chemical Reactions

The synthesis of this compound itself is a multi-step process that requires precise control over reaction conditions to achieve the desired substitution pattern on the benzene ring.[1] Once obtained, this compound can undergo a variety of chemical reactions typical of aldehydes and aromatic compounds:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles to form alcohols or other derivatives.[1]

  • Condensation Reactions: It can undergo condensation reactions with amines or alcohols to form imines or ethers, respectively.[1]

  • Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, with the existing substituents directing the position of the incoming group.[1]

  • Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon bonds, enabling the construction of more complex molecular architectures.

Protocols

Generalized Protocol for the Synthesis of a Polyazomethine from this compound

This protocol describes a potential polycondensation reaction to form a polyazomethine (a type of Schiff base polymer), which may exhibit interesting optical and electronic properties.

Materials:

  • This compound

  • A diamine monomer (e.g., p-phenylenediamine)

  • Anhydrous dimethylformamide (DMF) or another suitable aprotic polar solvent

  • An acid catalyst (e.g., a few drops of glacial acetic acid)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Monomer Dissolution: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve equimolar amounts of this compound and the diamine monomer in anhydrous DMF.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to create an inert atmosphere. Maintain a gentle flow of nitrogen throughout the reaction.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Polycondensation: Heat the reaction mixture to a temperature of 80-100°C with continuous stirring. The reaction progress can be monitored by observing the increase in viscosity of the solution. The reaction is typically carried out for 24-48 hours.

  • Polymer Precipitation: After the reaction is complete, cool the viscous solution to room temperature. Pour the polymer solution slowly into a beaker containing a non-solvent, such as methanol, with vigorous stirring. This will cause the polymer to precipitate out of the solution.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomers and catalyst.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized by various techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the azomethine linkage, Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and Thermogravimetric Analysis (TGA) to assess its thermal stability.

Quantitative Data

Since specific materials synthesized from this compound are not well-documented, a table of its own physical and chemical properties is provided below.

PropertyValueReference
Molecular FormulaC₁₁H₁₂BrFO[1]
Molecular Weight273.12 g/mol [1]
AppearanceWhite to light yellow powder or crystals[1]
Melting Point43-45 °C[1]

Visualizations

Experimental Workflow for Polymer Synthesis

G Conceptual Workflow for Polyazomethine Synthesis cluster_0 Reaction Setup cluster_1 Polycondensation cluster_2 Purification A Dissolve Monomers (this compound + Diamine) in DMF B Purge with Nitrogen A->B C Add Acid Catalyst B->C D Heat and Stir (80-100°C, 24-48h) C->D E Precipitate in Methanol D->E F Filter and Wash E->F G Dry under Vacuum F->G H Characterize Polymer (FTIR, NMR, GPC, TGA) G->H

Caption: A conceptual workflow for the synthesis of a polyazomethine polymer.

Logical Relationship of Functional Groups to Potential Applications

G Structure-Application Relationship cluster_groups Functional Groups cluster_apps Potential Material Applications A This compound B Aldehyde Group A->B C Bromo & Fluoro Groups A->C D Aromatic Ring A->D E t-Butyl Group A->E F Functional Polymers B->F Polycondensation G Optoelectronics C->G Tune Electronic Properties I Porous Materials (MOFs/POFs) C->I Reactive Site H Liquid Crystals D->H Rigid Core E->F Solubility/Morphology

Caption: Relationship between functional groups and potential material applications.

References

Application Notes: Experimental Procedures for the Formylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formylation of phenols, the introduction of a formyl group (-CHO) onto the aromatic ring, is a fundamental transformation in organic synthesis. The resulting hydroxybenzaldehydes are crucial intermediates in the pharmaceutical industry, serving as precursors for a wide array of more complex molecules, including salicylaldehydes, coumarins, and various pharmacologically active compounds. The hydroxyl group is a potent activating, ortho-, para-directing group in electrophilic aromatic substitution, which governs the regiochemical outcome of formylation reactions. The choice of formylation method is critical and depends on the desired regioselectivity (ortho vs. para), the nature of the substituents on the phenol, and the required reaction conditions.

This document provides detailed protocols and comparative data for several key methods used in the formylation of substituted phenols, aimed at researchers, scientists, and drug development professionals.

Overview of Key Formylation Methods

Several classical and modern methods are employed for the formylation of phenols. Each has distinct advantages and limitations regarding yield, regioselectivity, and substrate scope.

  • Reimer-Tiemann Reaction: A classic method for ortho-formylation using chloroform and a strong base.[1]

  • Duff Reaction: Employs hexamethylenetetramine (hexamine) as the formylating agent, typically favoring ortho-substitution.[2]

  • Vilsmeier-Haack Reaction: A versatile method using a Vilsmeier reagent, suitable for various electron-rich aromatic compounds.[3][4]

  • Gattermann Reaction: Utilizes a source of hydrogen cyanide and a Lewis acid catalyst.[5][6]

  • Magnesium Chloride/Paraformaldehyde Method: A modern, highly selective method for ortho-formylation that offers excellent yields under relatively mild conditions.[7][8]

The following table summarizes and compares these key methods.

Table 1: Comparison of Phenol Formylation Methods

MethodReagentsPrimary ProductTypical YieldAdvantagesLimitations
Reimer-Tiemann Phenol, CHCl₃, Strong Base (e.g., NaOH)ortho-HydroxybenzaldehydeModerate[7][9]Single-step ortho-formylation.Low yields, harsh basic conditions, formation of byproducts, potential for para-isomer.[9]
Duff Reaction Phenol, Hexamethylenetetramine, Acid (e.g., TFA, Acetic Acid)ortho-HydroxybenzaldehydeModerate to Good[2][10]Uses inexpensive reagents, good for electron-rich phenols.[2]Often inefficient, requires strongly activating groups, can lead to polyformylation.[2][10]
Vilsmeier-Haack Phenol, Vilsmeier Reagent (e.g., DMF/POCl₃)para-Hydroxybenzaldehyde (typically)Good to Excellent[3]Versatile, mild conditions, applicable to many electron-rich arenes.[11][12]The Vilsmeier reagent is a weak electrophile, requiring activated substrates.[12]
Gattermann Phenol, Zn(CN)₂, HCl, Lewis Acid (e.g., AlCl₃)para-HydroxybenzaldehydeModerateEffective for phenols and phenolic ethers.[5]Use of highly toxic cyanide reagents.[5][6]
MgCl₂/Paraformaldehyde Phenol, Paraformaldehyde, MgCl₂, Et₃Northo-HydroxybenzaldehydeGood to Excellent[7][8]High ortho-selectivity, high yields, mild conditions, broad substrate scope.[7][8]Not suitable for phenols with certain unprotected functional groups.

Experimental Protocols and Methodologies

Magnesium-Mediated Ortho-Formylation (Hansen-Skattebøl Method)

This method is highly recommended for its exceptional regioselectivity for the ortho-position and its high yields.[7][8] The magnesium ion is believed to form a chelate with the phenolic oxygen and paraformaldehyde, directing the electrophilic attack to the adjacent ortho position.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry THF Solvent E Combine MgCl₂, Paraformaldehyde, and Et₃N in THF A->E B Anhydrous MgCl₂ B->E C Paraformaldehyde C->E D Triethylamine (Et₃N) D->E F Add Substituted Phenol E->F Stir for 10 min G Heat to Reflux (e.g., 75°C for 4 hr) F->G Dropwise addition H Cool to RT, Add Ether G->H I Wash with 1N HCl, then H₂O H->I J Dry with MgSO₄, Filter I->J K Evaporate Solvent J->K L Purify (Recrystallization or Chromatography) K->L M M L->M Final Product: ortho-Formyl Phenol

Caption: Workflow for MgCl₂-mediated ortho-formylation of phenols.

  • Flask Setup: In a dry 500-mL, three-necked round-bottomed flask equipped with a stirring bar and reflux condenser, purge the system with argon gas.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous magnesium chloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol).

  • Solvent and Base: Add dry tetrahydrofuran (THF, 250 mL) via syringe, followed by the dropwise addition of triethylamine (10.12 g, 100 mmol). Stir the resulting mixture for 10 minutes.

  • Substrate Addition: Add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 75°C and maintain a gentle reflux for 4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and add diethyl ether (100 mL).

    • Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude solid can be further purified by recrystallization to yield pure 3-bromosalicylaldehyde (typical yield: 80-90%).

Table 2: Substrate Scope for MgCl₂-Mediated Formylation [8][13]

Phenol SubstrateProduct Yield (%)
4-Methylphenol98%
4-Chlorophenol85%
4-Methoxyphenol92%
2-Naphthol88%
Methyl 4-hydroxybenzoate91%
Reimer-Tiemann Reaction

This reaction proceeds via the in-situ generation of dichlorocarbene from chloroform in a strong base.[14][15] The electron-rich phenoxide ion attacks the dichlorocarbene, leading primarily to the ortho-substituted product after hydrolysis.[1][16]

G cluster_carbene Carbene Generation cluster_phenol Phenoxide Formation cluster_attack Electrophilic Attack & Hydrolysis A CHCl₃ + OH⁻ B ⁻:CCl₃ Carbanion A->B - H₂O C :CCl₂ Dichlorocarbene (Reactive Species) B->C - Cl⁻ F Phenoxide attacks :CCl₂ C->F D Phenol + OH⁻ E Phenoxide Ion D->E - H₂O E->F G Dichloromethyl Intermediate F->G H Hydrolysis (2 OH⁻, -2 Cl⁻) G->H I Final Product (Salicylaldehyde) H->I

Caption: Key steps in the Reimer-Tiemann reaction mechanism.

  • Preparation: Dissolve the substituted phenol (1.0 equiv) in a 10-40% aqueous solution of sodium hydroxide (e.g., 8.0 equiv).

  • Reaction: Heat the solution to 60-70°C in a flask equipped with a condenser and a dropping funnel.

  • Chloroform Addition: Add chloroform (2.0-3.0 equiv) dropwise to the vigorously stirred solution over 1 hour. The reaction is often exothermic.[15]

  • Heating: After the addition is complete, continue stirring the biphasic mixture at 70°C for an additional 2-3 hours.

  • Workup:

    • Cool the mixture to room temperature and remove the organic solvent (if any was used as a co-solvent) under reduced pressure.

    • Acidify the remaining aqueous solution to pH 4-5 with a suitable acid (e.g., HCl).

    • Extract the product with an organic solvent like ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Duff Reaction

The Duff reaction utilizes hexamine as the formyl group source in an acidic medium.[2] The reaction proceeds through an iminium ion intermediate, which attacks the phenol ring, followed by hydrolysis to yield the aldehyde. It strongly favors ortho-formylation.[2][17]

  • Setup: In a suitable flask, combine the substituted phenol (1 equiv) and hexamethylenetetramine (1.5-2.0 equiv).

  • Solvent: Add an acidic solvent such as glacial acetic acid or anhydrous trifluoroacetic acid (TFA). Using TFA can enable both mono- and di-formylation by controlling reaction conditions.[10]

  • Reaction: Heat the mixture to reflux (typically 100-150°C) for several hours (e.g., 5-24 hours).

  • Hydrolysis: Cool the reaction mixture and add an aqueous acid (e.g., 2-4 M HCl or H₂SO₄). Heat the mixture again (e.g., to 100°C) for 15-30 minutes to ensure complete hydrolysis of the intermediate imine.

  • Workup: After cooling, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over a drying agent, and concentrate. Purify the product via column chromatography or recrystallization.

Vilsmeier-Haack Reaction

This reaction is effective for formylating electron-rich aromatic rings. The Vilsmeier reagent, an electrophilic iminium salt, is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][11][12]

G cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis A DMF + POCl₃ B Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ A->B C Phenol attacks Vilsmeier Reagent B->C Electrophile D Iminium Ion Intermediate C->D E Aqueous Workup (Hydrolysis) D->E F Final Aldehyde Product E->F

Caption: General pathway for the Vilsmeier-Haack formylation.

  • Reagent Preparation: In a flask cooled to 0°C, add the Vilsmeier reagent (e.g., (Chloromethylene)dimethyliminium chloride, 1.5 equiv) to a solution of the phenol substrate (1.0 equiv) in DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-8 hours.

  • Workup:

    • Cool the reaction back to 0°C and add a solution of sodium acetate (NaOAc, ~5.5 equiv) in water. Stir for 10-15 minutes.

    • Dilute the mixture with water and extract with an ether such as diethyl ether (Et₂O).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.

References

Synthesis of Substituted Salicylaldehydes via the Riemer-Tiemann Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Riemer-Tiemann reaction is a cornerstone of organic synthesis, providing a direct method for the ortho-formylation of phenols to yield valuable salicylaldehyde derivatives.[1][2] This electrophilic aromatic substitution reaction utilizes chloroform and a strong base to generate a dichlorocarbene intermediate, which then reacts with a phenoxide ion.[3][4] The resulting substituted salicylaldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Their utility in drug development is particularly noteworthy, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[5][6][7][8][9][10][11]

This application note provides detailed protocols for the synthesis of various substituted salicylaldehydes using the Riemer-Tiemann reaction, presents quantitative data in a clear tabular format, and illustrates the underlying chemical pathways and experimental workflows.

Reaction Mechanism and Experimental Workflow

The Riemer-Tiemann reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a basic medium. The highly electrophilic dichlorocarbene is then attacked by the electron-rich phenoxide ion, leading to the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis yields the final salicylaldehyde product. The reaction generally favors ortho-substitution.[2][3]

Riemer_Tiemann_Mechanism cluster_0 Carbene Formation cluster_1 Electrophilic Attack and Hydrolysis CHCl3 Chloroform (CHCl₃) CCl3- Trichloromethanide anion (⁻CCl₃) CHCl3->CCl3- + OH⁻ OH- Hydroxide (OH⁻) :CCl2 Dichlorocarbene (:CCl₂) CCl3-->:CCl2 - Cl⁻ Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + OH⁻ Intermediate1 Dichloromethylphenoxide Intermediate Phenoxide->Intermediate1 + :CCl₂ Intermediate2 Benzal Chloride Intermediate Intermediate1->Intermediate2 Tautomerization - Cl⁻ Salicylaldehyde Salicylaldehyde Intermediate2->Salicylaldehyde + 2OH⁻ - 2Cl⁻ + H₃O⁺ Experimental_Workflow Start Start Dissolve_Phenol Dissolve Substituted Phenol in Aqueous Base Start->Dissolve_Phenol Heat_Mixture Heat Reaction Mixture Dissolve_Phenol->Heat_Mixture Add_Chloroform Add Chloroform Dropwise Heat_Mixture->Add_Chloroform Reflux Reflux for Specified Time Add_Chloroform->Reflux Cool_Down Cool to Room Temperature Reflux->Cool_Down Acidify Acidify with HCl Cool_Down->Acidify Extract Extract with Organic Solvent Acidify->Extract Dry_Extract Dry Organic Extract Extract->Dry_Extract Evaporate_Solvent Evaporate Solvent Dry_Extract->Evaporate_Solvent Purify Purify Product (Distillation/Recrystallization) Evaporate_Solvent->Purify End End Purify->End

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-t-butyl-2-fluorobenzaldehyde. The information provided is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Purity After Synthesis

  • Question: My crude this compound shows multiple spots on TLC after synthesis. What are the likely impurities and how can I remove them?

  • Answer: Common impurities in the synthesis of aromatic aldehydes include unreacted starting materials, byproducts from side reactions, and the corresponding carboxylic acid formed by oxidation of the aldehyde.[1]

    • Unreacted Starting Materials: Depending on the synthetic route, these could include 5-tert-butyl-2-fluorobenzaldehyde or 3-bromo-5-tert-butylbenzaldehyde.[2]

    • Over-brominated or under-brominated species: The synthesis might result in products with incorrect halogenation patterns.

    • Carboxylic Acid Impurity (3-Bromo-5-t-butyl-2-fluorobenzoic acid): Aldehydes are prone to oxidation, especially when exposed to air.[3] This is a very common impurity.

    Troubleshooting Steps:

    • Acid Wash: To remove the carboxylic acid impurity, wash the crude product dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate) with a 10% aqueous sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer.[1][4]

    • Column Chromatography: This is a highly effective method for separating the desired aldehyde from unreacted starting materials and other byproducts. A common stationary phase is silica gel, though basic alumina can also be effective for aromatic aldehydes.[4] The choice of eluent will depend on the polarity of the impurities. A gradient of hexane and ethyl acetate is a good starting point.

    • Purification via Bisulfite Adduct: This is a classic and highly specific method for purifying aldehydes.[5][6][7] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be separated by filtration. The aldehyde is then regenerated by treatment with a base. This method is particularly useful for removing non-aldehydic impurities.

Issue 2: Difficulty with Column Chromatography

  • Question: I am having trouble getting good separation of this compound using column chromatography. The fractions are still impure. What can I do?

  • Answer: Poor separation during column chromatography can be due to several factors.

    • Improper Solvent System: The polarity of the eluent may not be optimal.

    • Column Overloading: Too much crude material on the column can lead to broad peaks and poor separation.

    • Co-eluting Impurities: Some impurities may have very similar polarity to the desired product.

    Troubleshooting Steps:

    • Optimize TLC: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound. Test a range of solvent systems with varying polarities (e.g., different ratios of hexanes:ethyl acetate).

    • Use Basic Alumina: For some aromatic aldehydes, basic alumina can provide better separation than silica gel, especially if acidic impurities are present.[4]

    • Check for Compound Stability: Ensure your compound is stable on silica gel. Some compounds can degrade on acidic silica. If you suspect this, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase.

    • Consider an Alternative Purification Method: If chromatography is consistently failing, consider purification via the bisulfite adduct, which is highly specific for aldehydes.[5][7]

Issue 3: Low Yield After Purification

  • Question: My final yield of pure this compound is very low after purification. What could be the cause?

  • Answer: Low recovery can occur during several steps of the purification process.

    • Loss during aqueous washes: If the product has some water solubility, it can be lost in the aqueous layers during extraction.

    • Decomposition on silica gel: As mentioned, the compound might be degrading on the chromatography column.

    • Incomplete regeneration from bisulfite adduct: The conditions for regenerating the aldehyde from its bisulfite adduct may not be optimal.

    • Volatility: While this compound has a relatively high molecular weight, some loss due to volatility can occur during solvent removal under high vacuum, especially if heated.[8]

    Troubleshooting Steps:

    • Minimize Aqueous Extractions: If you suspect solubility issues, minimize the volume and number of aqueous washes. Ensure the pH of the aqueous layer is not leading to product loss.

    • Back-extract Aqueous Layers: After the initial extraction, back-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

    • Optimize Adduct Regeneration: When regenerating the aldehyde from the bisulfite adduct, ensure the pH is sufficiently basic (pH > 12) to drive the equilibrium back to the free aldehyde.[6] Vigorous stirring is also important to ensure complete reaction.

    • Careful Solvent Removal: Remove the solvent under reduced pressure at a moderate temperature to avoid loss of the product.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose purification method for this compound?

    • A1: For general purification to remove a variety of impurities, column chromatography on silica gel is a robust and widely used method. However, for specifically removing non-aldehydic impurities and achieving very high purity, purification via the sodium bisulfite adduct is an excellent and highly selective technique.[5][7]

  • Q2: Can I use recrystallization to purify this compound?

    • A2: Yes, recrystallization can be a viable method if a suitable solvent is found. The compound is a solid at room temperature with a melting point of 43-45 °C.[2] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization of organic compounds include hexane/ethyl acetate and ethanol/water mixtures.[9] Trial and error with small amounts of material is the best way to find an appropriate solvent or solvent pair.

  • Q3: How do I remove the carboxylic acid impurity without running a column?

    • A3: A simple acid-base extraction is very effective. Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react with the base to form a water-soluble salt, which will be extracted into the aqueous layer. Repeat the wash if necessary. Finally, wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and remove the solvent.[1][3]

  • Q4: Is this compound stable during storage?

    • A4: Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is best stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and at a low temperature to minimize degradation.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₂BrFO[2]
Molecular Weight273.12 g/mol [2]
AppearanceWhite to light yellow powder or crystals[2]
Melting Point43-45 °C[2]

Table 2: Recommended Purification Techniques and Key Parameters

TechniqueStationary/Mobile Phase or ReagentsKey Considerations
Column Chromatography Stationary Phase: Silica gel or basic aluminaMobile Phase: Gradient of Hexanes/Ethyl AcetateOptimize solvent system with TLC first. Basic alumina can be beneficial for aromatic aldehydes.[4]
Recrystallization Potential Solvents: Hexane/Ethyl Acetate, Ethanol/WaterRequires finding a suitable solvent where solubility is temperature-dependent.[9]
Bisulfite Adduct Formation Saturated aqueous sodium bisulfite solution, NaOH or acid for regenerationHighly selective for aldehydes. The aldehyde must not be sterically hindered.[5][7]
Acid-Base Extraction 10% Aqueous Sodium BicarbonateEffective for removing carboxylic acid impurities.[1]

Experimental Protocols

Protocol 1: Purification via Column Chromatography (General Protocol for Aromatic Aldehydes)

  • Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.

  • Elution:

    • Carefully add the dried crude product onto the top of the packed column.

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation (Adapted for Aromatic Aldehydes) [5][7]

  • Adduct Formation:

    • Dissolve the crude mixture containing this compound in methanol (e.g., 5 mL).

    • Transfer the solution to a separatory funnel and add 1 mL of a freshly prepared saturated aqueous sodium bisulfite solution.

    • Shake the funnel vigorously for approximately 30 seconds. A white precipitate of the bisulfite adduct should form.

    • Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate/hexanes) and shake again.

  • Separation:

    • Separate the two layers. The non-aldehydic impurities will remain in the organic layer. The bisulfite adduct will be in the aqueous layer or as a solid precipitate.

    • If a precipitate forms, it can be collected by filtration, washed with the organic solvent, and then with a small amount of cold water.

  • Regeneration of the Aldehyde:

    • Transfer the aqueous layer (or the filtered adduct dissolved in water) to a clean separatory funnel.

    • Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate).

    • Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while monitoring the pH. Continue adding until the pH of the aqueous layer is approximately 12.

    • Shake the funnel to extract the regenerated aldehyde into the organic layer.

    • Separate the layers and collect the organic phase containing the purified aldehyde.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow crude Crude Product (this compound + Impurities) acid_wash Acid-Base Wash (10% NaHCO3) crude->acid_wash Remove Acidic Impurities column Column Chromatography (Silica Gel) crude->column Direct Purification bisulfite Bisulfite Adduct Formation crude->bisulfite Alternative High Purity Method acid_wash->column pure_product Pure Product column->pure_product bisulfite->pure_product Regeneration

Caption: A workflow diagram illustrating the different purification pathways for crude this compound.

Troubleshooting_Logic start Purification Issue? low_purity Low Purity start->low_purity poor_separation Poor Separation (Chromatography) start->poor_separation low_yield Low Yield start->low_yield check_impurities Identify Impurities (TLC, NMR) low_purity->check_impurities optimize_tlc Optimize TLC Solvent System poor_separation->optimize_tlc check_stability Check Compound Stability poor_separation->check_stability low_yield->check_stability check_washes Review Extraction Procedure low_yield->check_washes alternative_method Consider Alternative Method (e.g., Bisulfite) check_impurities->alternative_method optimize_tlc->alternative_method

Caption: A logic diagram for troubleshooting common issues encountered during the purification of this compound.

References

Technical Support Center: Synthesis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary routes: electrophilic bromination and ortho-lithiation followed by formylation.

Route 1: Electrophilic Bromination of 5-t-butyl-2-fluorobenzaldehyde

Issue 1: Low Yield of the Desired 3-Bromo Isomer and Formation of Other Isomers

  • Question: My reaction is producing a mixture of brominated isomers instead of the desired 3-bromo product. How can I improve the regioselectivity?

  • Answer: The directing effects of the fluorine (-I, +M) and aldehyde (-I, -M) groups, along with the bulky t-butyl group, primarily favor bromination at the 3-position. However, suboptimal reaction conditions can lead to the formation of other isomers.

    • Potential Causes:

      • High Reaction Temperature: Elevated temperatures can reduce the selectivity of the bromination reaction.

      • Incorrect Solvent: The choice of solvent can influence the reactivity and selectivity of the brominating agent.

      • Strongly Activating or Deactivating Conditions: The presence of strong Lewis acids or inappropriate pH can alter the electron density of the aromatic ring, affecting the position of bromination.

    • Troubleshooting Steps:

      • Temperature Control: Perform the bromination at a low temperature, typically between 0°C and 5°C, to enhance regioselectivity.

      • Solvent Selection: Acetic acid or dichloromethane are commonly used solvents for this reaction. Ensure the solvent is anhydrous.

      • Choice of Brominating Agent: Use a mild brominating agent such as N-Bromosuccinimide (NBS) in the presence of a catalytic amount of a Lewis acid (e.g., AlCl₃) to improve control over the reaction.

Issue 2: Formation of Di-brominated Byproducts

  • Question: I am observing a significant amount of a di-brominated byproduct in my reaction mixture. How can I prevent this?

  • Answer: Over-bromination occurs when the desired mono-brominated product reacts further with the brominating agent.

    • Potential Causes:

      • Excess Brominating Agent: Using a stoichiometric excess of bromine or NBS.

      • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed.

    • Troubleshooting Steps:

      • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent relative to the starting material.

      • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.

Issue 3: Oxidation of the Aldehyde Group

  • Question: My final product is contaminated with the corresponding carboxylic acid. What is causing the oxidation of the aldehyde?

  • Answer: Aldehydes are susceptible to oxidation, especially under harsh reaction or work-up conditions. Benzaldehyde itself is easily oxidized to benzoic acid in the presence of air.[1]

    • Potential Causes:

      • Presence of Oxidizing Agents: Some brominating reagents or impurities can act as oxidizing agents.

      • Air Oxidation: Prolonged exposure to air, especially at elevated temperatures or under basic conditions during work-up.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Work-up Conditions: Perform the aqueous work-up under neutral or slightly acidic conditions and avoid prolonged exposure to basic solutions.

      • Purification: The resulting 3-bromo-5-t-butyl-2-fluorobenzoic acid can typically be removed by an alkaline wash during the work-up procedure.[2]

Route 2: Ortho-lithiation of 1-Bromo-3-t-butyl-5-fluorobenzene and Formylation

Issue 1: Low Conversion of the Starting Material

  • Question: The ortho-lithiation reaction is not proceeding to completion, and I am recovering a large amount of my starting material, 1-bromo-3-t-butyl-5-fluorobenzene. What could be the issue?

  • Answer: Incomplete lithiation is a common problem in organolithium chemistry and is often related to the purity of reagents and the reaction setup.

    • Potential Causes:

      • Inactive Organolithium Reagent: The n-butyllithium (n-BuLi) or other organolithium reagent may have degraded due to improper storage.

      • Presence of Moisture: Trace amounts of water in the solvent or on the glassware will quench the organolithium reagent.

      • Insufficiently Low Temperature: The lithiation of aryl halides is typically performed at very low temperatures (-78°C) to prevent side reactions.

    • Troubleshooting Steps:

      • Titrate the Organolithium Reagent: Always titrate the organolithium reagent before use to determine its exact concentration.

      • Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).

      • Temperature Control: Maintain the reaction temperature at -78°C (a dry ice/acetone bath) throughout the addition of the organolithium reagent and for the duration of the lithiation.

Issue 2: Formation of a Debrominated Byproduct (1-t-butyl-3-fluorobenzene)

  • Question: My main byproduct is the debrominated starting material. How is this forming and how can I prevent it?

  • Answer: The formation of the debrominated product occurs when the lithiated intermediate is quenched by a proton source, such as water, before it can react with the formylating agent (DMF).

    • Potential Causes:

      • Trace Moisture: As with low conversion, any moisture in the reaction will protonate the highly basic aryllithium intermediate.

      • Acidic Quench: Adding the quenching solution (e.g., water or aqueous ammonium chloride) before the formylation is complete.

    • Troubleshooting Steps:

      • Strict Anhydrous Conditions: Reinforce the use of anhydrous solvents and meticulously dried glassware.

      • Proper Quenching Procedure: Ensure the formylating agent (DMF) is added and allowed to react completely before quenching the reaction.

Issue 3: Low Yield of the Aldehyde after Addition of DMF

  • Question: The lithiation appears to be successful, but I am getting a low yield of the desired aldehyde after adding N,N-dimethylformamide (DMF). What is going wrong?

  • Answer: Even with successful lithiation, the formylation step can be inefficient.

    • Potential Causes:

      • Impure DMF: DMF must be anhydrous, as any water will quench the aryllithium.

      • Reaction of n-BuLi with DMF: If excess n-BuLi is present, it can react with DMF.

      • Formation of a Stable Tetrahedral Intermediate: The initial adduct formed between the aryllithium and DMF is a lithium hemiaminal, which needs to be hydrolyzed during work-up to release the aldehyde. Improper work-up can lead to low yields.

    • Troubleshooting Steps:

      • Purify DMF: Use anhydrous DMF. If necessary, dry it over molecular sieves or by distillation under reduced pressure.

      • Careful Addition of n-BuLi: Add the organolithium reagent dropwise and ensure no excess is present before the addition of DMF.

      • Aqueous Work-up: After the reaction with DMF, a careful aqueous work-up, often with a mild acid (e.g., dilute HCl or NH₄Cl solution), is necessary to hydrolyze the intermediate and liberate the aldehyde.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is generally preferred for the synthesis of this compound?

    • A1: The choice of route depends on the availability of starting materials. If 5-t-butyl-2-fluorobenzaldehyde is readily available, the direct bromination is often more straightforward. However, if 1-bromo-3-t-butyl-5-fluorobenzene is the available precursor, then the ortho-lithiation/formylation route is necessary. The ortho-lithiation route can offer high regioselectivity if performed under strict anhydrous conditions.

  • Q2: How can I purify the final product from the common byproducts?

    • A2: Column chromatography on silica gel is the most common method for purifying this compound from its byproducts. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. Isomeric impurities can be challenging to separate and may require careful optimization of the chromatographic conditions.[2]

  • Q3: What analytical techniques are best for identifying the byproducts?

    • A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for the structural elucidation of both the desired product and any isolated impurities.[2]

  • Q4: Can I use other formylating agents besides DMF in the ortho-lithiation route?

    • A4: Yes, other formylating agents can be used. For example, 1-formylpiperidine is sometimes employed. However, DMF is the most common and cost-effective choice. The reactivity and potential side reactions may differ with other formylating agents.

Data Presentation

The following table summarizes typical yields and purity data for the synthesis of a structurally similar compound, 3-bromo-4-fluorobenzaldehyde, which can provide a benchmark for the synthesis of this compound.

Synthesis RouteStarting MaterialReagentsYield (%)Purity (%)Reference
Electrophilic Bromination4-fluorobenzaldehydeBr₂, AlCl₃, CH₂Cl₂~57-[2]
Electrophilic Bromination4-fluorobenzaldehyde65% Oleum, I₂, ZnBr₂, Br₂9796[3]
Electrophilic Bromination4-fluorobenzaldehydeNaBr, HCl, NaOCl (ultrasound)91.999.4[4]

Experimental Protocols

Protocol 1: Synthesis via Electrophilic Bromination

This protocol is adapted from a general procedure for the bromination of a substituted benzaldehyde.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-t-butyl-2-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Bromine: To the dropping funnel, add a solution of bromine (1.0 eq) in a small amount of anhydrous CH₂Cl₂. Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, and wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield this compound.

Protocol 2: Synthesis via Ortho-lithiation and Formylation

This protocol is a general procedure and requires strict anhydrous and inert techniques.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-bromo-3-t-butyl-5-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred solution, maintaining the temperature below -70°C.

  • Reaction: Stir the reaction mixture at -78°C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70°C. After the addition is complete, allow the reaction to stir at -78°C for another hour, then slowly warm to room temperature.

  • Work-up: Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).

Visualizations

Synthesis_Pathways cluster_0 Route 1: Electrophilic Bromination cluster_1 Route 2: Ortho-lithiation & Formylation Start1 5-t-butyl-2-fluorobenzaldehyde Product This compound Start1->Product Br2 or NBS Byproduct1a Isomeric Byproducts Start1->Byproduct1a Poor Regioselectivity Byproduct1b Di-brominated Product Product->Byproduct1b Excess Br2 Byproduct1c Carboxylic Acid Product->Byproduct1c Oxidation Start2 1-Bromo-3-t-butyl-5-fluorobenzene Intermediate Aryllithium Intermediate Start2->Intermediate n-BuLi, -78°C Byproduct2b Unreacted Starting Material Start2->Byproduct2b Incomplete Reaction Product2 This compound Intermediate->Product2 1. DMF 2. H3O+ Byproduct2a Debrominated Product Intermediate->Byproduct2a Trace H2O

Caption: Synthetic pathways to this compound and common byproducts.

Troubleshooting_Workflow Start Problem Identified in Synthesis Route Which Synthetic Route? Start->Route Bromination Route 1: Bromination Route->Bromination Bromination Lithiation Route 2: Lithiation Route->Lithiation Lithiation Brom_Issue Brom_Issue Bromination->Brom_Issue Lith_Issue Lith_Issue Lithiation->Lith_Issue Isomers Isomeric Mixture Sol_Isomers Control Temperature (0-5°C) Use mild brominating agent (NBS) Isomers->Sol_Isomers Dibromo Di-bromination Sol_Dibromo Control Stoichiometry (1 eq) Monitor reaction (TLC/GC) Dibromo->Sol_Dibromo Oxidation Aldehyde Oxidation Sol_Oxidation Use Inert Atmosphere Neutral/Acidic Work-up Oxidation->Sol_Oxidation Low_Conv Low Conversion Sol_Low_Conv Titrate n-BuLi Strict Anhydrous Conditions Maintain -78°C Low_Conv->Sol_Low_Conv Debromo Debromination Sol_Debromo Strict Anhydrous Conditions Proper Quench Procedure Debromo->Sol_Debromo Low_Formyl Low Aldehyde Yield Sol_Low_Formyl Use Anhydrous DMF Careful Aqueous Work-up Low_Formyl->Sol_Low_Formyl Brom_Issue->Isomers Isomers Brom_Issue->Dibromo Di-bromination Brom_Issue->Oxidation Oxidation Lith_Issue->Low_Conv Low Conversion Lith_Issue->Debromo Debromination Lith_Issue->Low_Formyl Low Aldehyde Yield

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of the sterically hindered and electron-deficient substrate, 3-Bromo-5-t-butyl-2-fluorobenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Yield Inefficient Oxidative Addition: The steric hindrance from the ortho-fluoro and t-butyl groups can impede the palladium catalyst's approach to the C-Br bond.[1]- Select appropriate ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition.[2][3] - Increase temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for this step.[4]
Catalyst Deactivation: The palladium catalyst may decompose before the reaction is complete, especially at elevated temperatures.[1]- Use a pre-catalyst: Employing a pre-catalyst can ensure the presence of the active Pd(0) species.[5] - Degas reagents thoroughly: Remove oxygen from the reaction mixture by degassing solvents and reagents to prevent catalyst oxidation and homocoupling.[6]
Poor Substrate Solubility: The starting material or intermediates may not be fully dissolved in the chosen solvent, hindering the reaction.[4]- Screen solvents: Test different anhydrous solvents or solvent mixtures (e.g., dioxane, toluene, THF, or mixtures with water) to improve solubility.[5][7]
Significant Byproduct Formation Protodeboronation: The boronic acid reagent can be replaced by a hydrogen atom, a common side reaction, especially with electron-rich or heteroaromatic boronic acids under harsh conditions.[1][3][4]- Use milder bases: Opt for bases like K₃PO₄, Cs₂CO₃, or KF instead of strong hydroxides.[1][6] - Use boronic esters: Pinacol esters or MIDA boronates are often more stable than their corresponding boronic acids.[4][5] - Employ anhydrous conditions: Minimizing water can reduce the rate of this side reaction.[6]
Homocoupling: The boronic acid can couple with itself, forming a biaryl impurity, often promoted by the presence of oxygen.[3][6]- Thoroughly degas: Ensure all solvents and reagents are free of oxygen and maintain an inert atmosphere (nitrogen or argon).[6] - Choose bulky ligands: Sterically demanding ligands can disfavor the homocoupling pathway.[6]
Dehalogenation: The starting aryl bromide can be reduced to the corresponding arene.[6][8]- Optimize reaction conditions: Screen different combinations of ligand, base, and temperature to favor the cross-coupling pathway.[6] - Consider additives: In some cases, adding bromide salts has been shown to suppress dehalogenation.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: This substrate presents two main challenges: steric hindrance and electronic effects. The t-butyl group and the ortho-fluoro substituent create significant steric bulk around the bromine atom, which can slow down the crucial oxidative addition step in the catalytic cycle.[1] Additionally, the electron-withdrawing nature of the fluorine and aldehyde groups can influence the reactivity of the aryl bromide.

Q2: How do I choose the right palladium catalyst and ligand?

A2: For sterically hindered and electron-deficient aryl bromides, the catalyst system is critical. Electron-rich and bulky phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are often highly effective as they can accelerate both the oxidative addition and reductive elimination steps.[4][7] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[9] It is often necessary to screen a few different catalyst/ligand combinations to find the optimal system for your specific boronic acid partner.

Q3: What is the role of the base in this reaction, and which one should I use?

A3: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[3] For sensitive substrates prone to side reactions, milder inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for challenging couplings.[1][7] It's important to use the base as a fine, anhydrous powder to ensure good reactivity and reproducibility.[2]

Q4: My boronic acid seems to be decomposing. What can I do?

A4: Boronic acids can be unstable, particularly to protodeboronation.[6] To mitigate this, you can use the corresponding boronic ester, such as a pinacol ester or a more stable MIDA boronate, which slowly releases the boronic acid in situ.[4][5][10] Alternatively, using milder reaction conditions (lower temperature, weaker base) and strictly anhydrous solvents can help preserve the boronic acid.[6] Protecting the boronic acid as a diethanolamine complex is another strategy to enhance stability.[4][11]

Q5: What is the ideal solvent for this reaction?

A5: Aprotic polar solvents are commonly used for Suzuki couplings.[7] Dioxane, toluene, and tetrahydrofuran (THF) are good starting points.[5] Often, a mixture of an organic solvent with a small amount of water is used to help dissolve the inorganic base.[5] However, for substrates prone to protodeboronation, it is advisable to start with anhydrous solvents.[6] The optimal solvent will depend on the solubility of all reaction components.

Experimental Protocol: General Procedure

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of specific parameters is recommended for each new boronic acid coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or boronic ester (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv), finely powdered

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound, the boronic acid or ester, the palladium pre-catalyst, the ligand, and the anhydrous base.

  • Seal the flask and perform three cycles of evacuating and backfilling with the inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Catalyst System Screening

The following table summarizes representative data for the screening of different catalyst systems for the Suzuki coupling of sterically hindered aryl bromides. Yields are illustrative and will vary based on the specific boronic acid and reaction conditions.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Representative Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10096
2Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2)Dioxane10094
3Pd₂(dba)₃ (1)RuPhos (4)K₃PO₄ (2)Dioxane10095
4Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O90Low to moderate
5CataCXium® A Pd G3 (2)-Cs₂CO₃ (2)2-MeTHF80Good to excellent

Data is representative of trends observed for sterically hindered couplings and couplings with ortho-substituted anilines.[5][12]

Visualizations

Suzuki_Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Check_Reagents 3. Inspect Starting Materials Start->Check_Reagents Optimize_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Ligand Inefficient Oxidative Addition Use_Precatalyst Employ a Pre-catalyst Check_Catalyst->Use_Precatalyst Catalyst Decomposition Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp Slow Reaction Optimize_Base Screen Bases (K3PO4, Cs2CO3) Check_Conditions->Optimize_Base Base Incompatibility Optimize_Solvent Screen Solvents (Dioxane, Toluene, THF) Check_Conditions->Optimize_Solvent Poor Solubility Degas Ensure Thorough Degassing Check_Conditions->Degas Homocoupling Observed Check_Boronic_Acid Assess Boronic Acid Stability Check_Reagents->Check_Boronic_Acid Protodeboronation Suspected Success Improved Yield Optimize_Ligand->Success Use_Precatalyst->Success Increase_Temp->Success Optimize_Base->Success Optimize_Solvent->Success Degas->Success Use_Ester Use Boronic Ester (Pinacol, MIDA) Check_Boronic_Acid->Use_Ester Use_Ester->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII R1-Pd(II)L2-X Pd0->PdII OxAdd->PdII Transmetalation Transmetalation PdII_R2 R1-Pd(II)L2-R2 PdII->PdII_R2 Transmetalation->PdII_R2 PdII_R2->Pd0 RedElim Reductive Elimination RedElim->Pd0 ArX R1-X (Aryl Bromide) Boronic R2-B(OR)2 + Base Product R1-R2 (Coupled Product)

References

Technical Support Center: Synthesis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, particularly when employing a Directed Ortho-Metallation (DoM) strategy starting from 2-Bromo-4-t-butyl-1-fluorobenzene.

Q1: I am observing low to no conversion of my starting material, 2-Bromo-4-t-butyl-1-fluorobenzene.

Possible Causes and Solutions:

  • Inactive Organolithium Reagent: The n-BuLi or other organolithium reagent may have degraded.

    • Solution: Use a freshly titrated and properly stored organolithium reagent. Ensure it is handled under a strictly inert atmosphere (Argon or Nitrogen).

  • Presence of Moisture or Other Electrophilic Impurities: Organolithium reagents are extremely sensitive to water, oxygen, and other electrophiles.

    • Solution: Thoroughly dry all glassware and solvents. Use anhydrous solvents and degas them before use. Ensure all additions are performed under a positive pressure of an inert gas.

  • Insufficient Amount of Organolithium Reagent: If there are acidic protons in the system (e.g., from impurities), they will consume the organolithium reagent.

    • Solution: Consider using an excess of the organolithium reagent (e.g., 1.1 to 1.5 equivalents).

Q2: My main side-product is the debrominated starting material, 4-t-butyl-1-fluorobenzene.

Possible Causes and Solutions:

  • Proton Quenching of the Lithiated Intermediate: The aryllithium intermediate may be abstracting a proton from the solvent or trace impurities before the formylating agent is added.[1]

    • Solution: Maintain a scrupulously dry and inert reaction environment. Add the formylating agent (e.g., DMF) as soon as the lithiation is complete.

  • Reaction with Solvent: Some ethereal solvents like THF can be deprotonated by strong bases, especially at higher temperatures.[2][3]

    • Solution: Maintain a low reaction temperature (typically -78 °C) throughout the lithiation and quenching steps.

Q3: I am observing significant amounts of butyl-adducts to the aromatic ring instead of the desired aldehyde.

Possible Causes and Solutions:

  • Side Reaction of Organolithium Reagent: This can occur if the reaction temperature is too high or if the wrong type of organolithium reagent is used.

    • Solution: Use s-BuLi or t-BuLi which are less prone to acting as nucleophiles in this context compared to n-BuLi. Maintain strict temperature control at -78 °C.

Q4: The formylation step is inefficient, leading to a mixture of starting material and product.

Possible Causes and Solutions:

  • Inefficient Quenching: The formylating agent (e.g., DMF) may not be reacting completely with the lithiated intermediate.

    • Solution: Ensure the DMF is anhydrous. Add the lithiated species to the DMF solution (inverse addition) to maintain an excess of the formylating agent.

  • Unstable Intermediate: The tetrahedral intermediate formed after the addition of the aryllithium to DMF might be unstable under the reaction conditions.

    • Solution: Work up the reaction promptly after the addition is complete, without allowing it to warm for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective strategy is the Directed Ortho-Metallation (DoM) of 2-Bromo-4-t-butyl-1-fluorobenzene. This involves the regioselective deprotonation at the position ortho to the fluorine atom using a strong organolithium base, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[4][5]

Q2: Why is the fluorine atom an effective directing group for ortho-lithiation?

Fluorine is a potent directing group in ortho-lithiation due to its ability to coordinate with the lithium cation of the organolithium reagent, thereby lowering the activation energy for deprotonation at the adjacent position.[2][5]

Q3: Are there alternative formylation methods I can use?

Yes, several other formylation methods exist, although their applicability to this specific substrate may vary. These include:

  • Vilsmeier-Haack reaction[6]

  • Gattermann reaction[6]

  • Palladium-catalyzed carbonylation reactions[7][8][9] However, for this particular substitution pattern, DoM is often a primary choice due to its high regioselectivity.

Q4: How can I purify the final product?

Purification of this compound is typically achieved through standard techniques such as:

  • Silica gel column chromatography

  • Distillation under reduced pressure[10]

The choice of method will depend on the scale of the reaction and the nature of the impurities.

Data Presentation

Table 1: Comparison of Formylation Methods for Aryl Halides (Reference Data)

Formylation MethodSubstrate TypeTypical ReagentsYield (%)Reference
Directed Ortho-MetallationBromo-fluoroarenesn-BuLi, then DMFVaries[4][5]
Vilsmeier-HaackElectron-rich arenesDMF, POCl₃Good to Excellent[6]
Pd-catalyzed NitromethylationAryl halidesNitromethane, Pd catalystVaries[11]
Pd-catalyzed CarbonylationAryl iodidesCO, H₂, Pd catalystModerate to Excellent[8]
Reductive CarbonylationAryl iodidesFormic acid, Pd catalystModerate to Good[9]

Note: The yields are general and highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Directed Ortho-Metallation

Materials:

  • 2-Bromo-4-t-butyl-1-fluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (freshly titrated)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Starting Material Preparation: Under an inert atmosphere, dissolve 2-Bromo-4-t-butyl-1-fluorobenzene (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Formylation: In a separate flame-dried flask, add anhydrous DMF (3.0 eq) to anhydrous THF under an inert atmosphere and cool to -78 °C. Slowly transfer the lithiated intermediate from the first flask to the DMF solution via cannula while maintaining the temperature at -78 °C.

  • Quenching: After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C. Quench the reaction by slowly adding 1 M HCl.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or vacuum distillation to afford this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product 2-Bromo-4-t-butyl-1-fluorobenzene 2-Bromo-4-t-butyl-1-fluorobenzene Lithiation Lithiation (n-BuLi, THF, -78°C) 2-Bromo-4-t-butyl-1-fluorobenzene->Lithiation Formylation Formylation (DMF, -78°C) Lithiation->Formylation Workup Aqueous Work-up (HCl) Formylation->Workup This compound This compound Workup->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Conversion cluster_causes Potential Causes cluster_solutions Solutions Start Low Conversion Observed Cause1 Inactive n-BuLi Start->Cause1 Cause2 Moisture/Impurities Start->Cause2 Cause3 Insufficient n-BuLi Start->Cause3 Solution1 Use fresh, titrated n-BuLi Cause1->Solution1 Solution2 Use anhydrous conditions Cause2->Solution2 Solution3 Use slight excess of n-BuLi Cause3->Solution3

Caption: Troubleshooting logic for low reaction conversion.

References

preventing decomposition of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a solid with moderate thermal stability, typically melting around 43-45°C.[1] However, like many aromatic aldehydes, it is susceptible to decomposition under specific chemical conditions, particularly in the presence of strong bases, oxidizing agents, and certain catalysts. The aldehyde functional group is the primary site of reactivity and potential degradation.

Q2: What are the main decomposition pathways I should be aware of?

A2: The primary decomposition pathways for this compound include:

  • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid (3-Bromo-5-t-butyl-2-fluorobenzoic acid).

  • Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding primary alcohol and carboxylic acid.[2][3][4]

  • Dehalogenation: The carbon-bromine bond can be cleaved under certain reductive conditions, particularly with catalysts like palladium, leading to the formation of 5-t-butyl-2-fluorobenzaldehyde.[5][6][7]

Q3: How can I store this compound to ensure its stability?

A3: To ensure long-term stability, it is recommended to store the compound in a cool, dry place, away from light and strong oxidizing agents. The container should be tightly sealed to prevent exposure to air and moisture. For extended storage, refrigeration at 2-8°C is advisable.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound.

Issue 1: Low or no yield of the desired product, with the starting material consumed.
Possible Cause Troubleshooting Steps Explanation
Decomposition via Cannizzaro Reaction 1. Check the pH of your reaction. If a strong base (e.g., NaOH, KOH) is used, consider using a weaker, non-nucleophilic base or a protecting group for the aldehyde. 2. Lower the reaction temperature. The Cannizzaro reaction is often accelerated by heat. 3. Analyze the crude product for the corresponding alcohol and carboxylic acid. Aldehydes without α-hydrogens are prone to the Cannizzaro reaction under strongly basic conditions, leading to a 1:1 mixture of the corresponding alcohol and carboxylic acid.[3][4]
Oxidation of the Aldehyde 1. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use degassed solvents. 3. Avoid excessive heat, which can promote autoxidation. 4. Check for the presence of oxidizing agents in your reagents. The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air (oxygen) and at elevated temperatures.
Dehalogenation Side Reaction 1. If using a palladium catalyst, screen different ligands and reaction conditions. Some ligands can promote hydrodehalogenation. 2. Consider alternative catalysts or synthetic routes that do not involve conditions known to cause dehalogenation. Palladium-catalyzed reactions, especially hydrogenations or those with hydride sources, can lead to the reductive cleavage of the C-Br bond.[5][6][7]
Issue 2: Formation of an unexpected acidic byproduct.
Possible Cause Troubleshooting Steps Explanation
Oxidation to Carboxylic Acid 1. Implement measures to exclude oxygen from the reaction (see above). 2. Purify reagents to remove any oxidizing impurities. 3. Analyze the byproduct by NMR, IR, and MS to confirm the presence of a carboxylic acid. This is the most common cause of acidic impurity formation. The aldehyde group is readily oxidized.
Cannizzaro Reaction 1. If the reaction is basic, this is a likely pathway. Follow the troubleshooting steps for the Cannizzaro reaction mentioned above.This reaction produces one equivalent of carboxylic acid for every two molecules of aldehyde that react.[3]

Experimental Protocols

Protocol 1: General Procedure for Acetal Protection of this compound

This protocol is designed to protect the aldehyde group, rendering it stable to nucleophiles and strong bases.[8][9][10]

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, toluene, ethylene glycol, and p-TSA.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the protected aldehyde.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Deprotection: The acetal can be readily cleaved by treatment with aqueous acid (e.g., 1M HCl in THF) to regenerate the aldehyde.[10]

Visual Guides

Below are diagrams illustrating key concepts for preventing the decomposition of this compound.

DecompositionPathways cluster_main This compound cluster_oxidation Oxidation cluster_cannizzaro Cannizzaro Reaction cluster_dehalogenation Dehalogenation Aldehyde C₁₁H₁₂BrFO Carboxylic_Acid 3-Bromo-5-t-butyl-2- fluorobenzoic Acid Aldehyde->Carboxylic_Acid [O₂], heat Alcohol Corresponding Alcohol Aldehyde->Alcohol Strong Base (e.g., NaOH) Carboxylic_Acid_Cannizzaro Corresponding Carboxylic Acid Aldehyde->Carboxylic_Acid_Cannizzaro Strong Base (e.g., NaOH) Debrominated_Aldehyde 5-t-butyl-2-fluorobenzaldehyde Aldehyde->Debrominated_Aldehyde H₂, Pd/C or other reductive conditions

Caption: Major decomposition pathways for this compound.

TroubleshootingFlowchart start Low Yield of Desired Product check_base Is a strong base present? start->check_base check_oxidant Is the reaction open to air or contains oxidizing agents? check_base->check_oxidant No cannizzaro Potential Cannizzaro Reaction. - Use a weaker base. - Protect the aldehyde. check_base->cannizzaro Yes check_catalyst Is a reductive catalyst (e.g., Pd/C) present? check_oxidant->check_catalyst No oxidation Potential Oxidation. - Run under inert gas. - Use degassed solvents. check_oxidant->oxidation Yes dehalogenation Potential Dehalogenation. - Screen catalysts/ligands. - Consider alternative route. check_catalyst->dehalogenation Yes other_issue Investigate other reaction parameters (temp, conc, etc.). check_catalyst->other_issue No

Caption: Troubleshooting flowchart for low reaction yields.

ExperimentalWorkflow cluster_workflow Reaction Workflow with Aldehyde Protection start Starting Material with Aldehyde protect Protect Aldehyde (e.g., Acetal Formation) start->protect reaction Perform Main Reaction (e.g., with strong base or nucleophile) protect->reaction deprotect Deprotect Aldehyde (e.g., Acidic Workup) reaction->deprotect product Final Product deprotect->product

Caption: General workflow incorporating aldehyde protection and deprotection steps.

References

Technical Support Center: Large-Scale Synthesis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Step 1: Friedel-Crafts Alkylation of 2-Fluoroaniline

Question: Why is the yield of 4-t-butyl-2-fluoroaniline low?

Answer: Low yields in the Friedel-Crafts alkylation of 2-fluoroaniline can be attributed to several factors. Primarily, the reaction is sensitive to the catalyst activity, reagent purity, and reaction conditions.

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is highly susceptible to deactivation by moisture. Ensure all glassware is thoroughly dried, and the catalyst is fresh and handled under an inert atmosphere.

  • Substrate Purity: The presence of impurities in the 2-fluoroaniline or t-butylating agent (e.g., t-butyl chloride or isobutylene) can lead to side reactions. Use reagents of high purity.

  • Reaction Temperature: The reaction is typically exothermic. Poor temperature control can lead to the formation of undesired isomers or polyalkylation. Maintain the recommended temperature throughout the addition of reagents and the reaction period.

  • Stoichiometry: An incorrect ratio of catalyst to reactants can result in incomplete conversion. Optimize the molar ratios in small-scale experiments before proceeding to a larger scale.

Question: How can I minimize the formation of isomeric impurities?

Answer: The formation of isomers is a common challenge in electrophilic aromatic substitution. The t-butyl group is a bulky substituent, and its introduction is influenced by both electronic and steric effects.

  • Choice of Catalyst: The choice of Lewis acid can influence the regioselectivity. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) to find the optimal conditions for the desired isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity by favoring the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can affect the reaction pathway. Non-polar solvents are generally preferred for Friedel-Crafts reactions.

Step 2: Bromination of 4-t-butyl-2-fluoroaniline

Question: What are the common side products during the bromination step?

Answer: The primary side reactions during the bromination of 4-t-butyl-2-fluoroaniline are the formation of di-brominated products and oxidation of the aniline.

  • Over-bromination: The use of excess brominating agent or prolonged reaction times can lead to the introduction of a second bromine atom on the aromatic ring. Careful control of the stoichiometry of the brominating agent (e.g., Br₂, NBS) is crucial.

  • Oxidation: Aniline derivatives can be susceptible to oxidation, especially when using elemental bromine. Using a milder brominating agent like N-bromosuccinimide (NBS) can help minimize this side reaction. Conducting the reaction at a lower temperature can also be beneficial.

Question: How can I ensure regioselective bromination at the desired position?

Answer: The directing effects of the amino and fluoro groups, along with the steric hindrance from the t-butyl group, will determine the position of bromination. The amino group is a strong ortho-, para-director, while the fluorine is a deactivating ortho-, para-director.

  • Protecting the Amino Group: To avoid side reactions and potentially influence the regioselectivity, the amino group can be protected (e.g., as an acetamide) before bromination. The protecting group can be removed in a subsequent step.

  • Choice of Brominating Agent and Catalyst: The reaction conditions can be tuned to favor the desired isomer. For instance, the use of a bulky brominating agent might favor substitution at a less sterically hindered position.

Step 3: Sandmeyer Reaction for Formylation

Question: Why is the conversion of the diazonium salt to the aldehyde inefficient?

Answer: The Sandmeyer reaction to introduce a formyl group is a multi-step process and can be challenging. Low conversion can be due to several factors.

  • Incomplete Diazotization: The formation of the diazonium salt from the aniline is the critical first step. This reaction is typically carried out at low temperatures (0-5 °C) with sodium nitrite and a strong acid. Ensure that the temperature is strictly controlled to prevent decomposition of the diazonium salt.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose, especially at higher temperatures. It is crucial to use the diazonium salt immediately in the subsequent step without isolation.

  • Suboptimal Formylation Conditions: The conversion of the diazonium salt to the aldehyde can be achieved through various methods, such as the Gattermann-Koch reaction or by converting it to a nitrile followed by reduction. Each method has its own set of critical parameters that need to be optimized, including the catalyst, reagents, temperature, and reaction time.

Question: What are the safety considerations for the Sandmeyer reaction on a large scale?

Answer: The Sandmeyer reaction involves the formation of potentially explosive diazonium salts.[1]

  • Thermal Stability: Diazonium salts can decompose exothermically. It is imperative to maintain strict temperature control throughout the reaction and to have an efficient cooling system in place.

  • Accumulation of Diazonium Salt: Avoid the accumulation of large quantities of the isolated diazonium salt. The reaction should be designed so that the diazonium salt is consumed as it is formed.

  • Off-gassing: The reaction can produce nitrogen gas. Ensure the reactor is properly vented to prevent pressure buildup.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for the large-scale production of this compound?

A1: A plausible multi-step synthesis for large-scale production is as follows:

  • Friedel-Crafts Alkylation: Reaction of 2-fluoroaniline with a t-butylating agent (e.g., t-butyl chloride) in the presence of a Lewis acid catalyst to introduce the t-butyl group, yielding 4-t-butyl-2-fluoroaniline.

  • Bromination: Regioselective bromination of 4-t-butyl-2-fluoroaniline using a suitable brominating agent (e.g., N-bromosuccinimide) to introduce the bromine atom at the 5-position.

  • Sandmeyer Reaction: Conversion of the amino group of 5-bromo-4-t-butyl-2-fluoroaniline to a formyl group via a diazonium salt intermediate.

Q2: What are the key safety precautions to consider during the large-scale synthesis?

A2: Several safety measures are critical for this synthesis:

  • Handling of Bromine: Bromine is a highly corrosive and toxic substance.[1] Use appropriate personal protective equipment (PPE), including respiratory protection, and work in a well-ventilated area.[1]

  • Friedel-Crafts Reaction: These reactions are often exothermic and can generate corrosive byproducts like HCl gas. Ensure adequate cooling and proper scrubbing of off-gases.

  • Diazonium Salt Formation: As mentioned in the troubleshooting section, diazonium salts are potentially explosive.[1] Strict temperature control and avoiding the isolation of the diazonium salt are paramount.

  • Solvent Handling: Use appropriate engineering controls to minimize exposure to and emissions of organic solvents.

Q3: What are the recommended purification methods for the final product on a large scale?

A3: For large-scale purification of this compound, several methods can be employed:

  • Crystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification technique.

  • Chromatography: While less common for very large scales due to cost and solvent consumption, flash chromatography can be used for high-purity requirements.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

StepKey ReagentsCatalystSolventTemperature (°C)Typical Yield (%)Typical Purity (%)
Friedel-Crafts Alkylation 2-Fluoroaniline, t-Butyl ChlorideAlCl₃Dichloromethane0 - 1075 - 85>95
Bromination 4-t-butyl-2-fluoroaniline, NBS-Acetonitrile0 - 580 - 90>97
Sandmeyer Reaction 5-bromo-4-t-butyl-2-fluoroaniline, NaNO₂, HCHO/Cu(I)H₂SO₄Water/Organic0 - 560 - 75>98

Note: The values presented are typical and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 4-t-butyl-2-fluoroaniline (Illustrative)
  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet is used. The reactor is thoroughly dried before use.

  • Reagent Charging: The reactor is charged with anhydrous dichloromethane and the Lewis acid catalyst (e.g., aluminum chloride) under a nitrogen atmosphere. The mixture is cooled to 0 °C.

  • Substrate Addition: A solution of 2-fluoroaniline in dichloromethane is added dropwise to the stirred catalyst suspension, maintaining the temperature below 5 °C.

  • Alkylation: The t-butylating agent (e.g., t-butyl chloride) is added slowly, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., GC or HPLC).

  • Work-up: Once the reaction is complete, the mixture is quenched by slowly adding it to ice-water. The organic layer is separated, washed with a sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or crystallization.

Protocol 2: Bromination of 4-t-butyl-2-fluoroaniline (Illustrative)
  • Reactor Setup: A similar reactor setup to the alkylation step is used.

  • Reagent Charging: 4-t-butyl-2-fluoroaniline is dissolved in a suitable solvent like acetonitrile in the reactor and cooled to 0 °C.

  • Brominating Agent Addition: N-bromosuccinimide (NBS) is added portion-wise to the solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with a sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.

  • Purification: The organic layer is dried, and the solvent is evaporated. The crude product is purified by crystallization.

Protocol 3: Sandmeyer Reaction for Formylation (Illustrative)
  • Diazotization: 5-bromo-4-t-butyl-2-fluoroaniline is suspended in an aqueous solution of a strong acid (e.g., sulfuric acid) and cooled to 0 °C in a well-ventilated fume hood. A solution of sodium nitrite in water is added dropwise, keeping the temperature strictly between 0 and 5 °C.

  • Formylation: In a separate reactor, a solution of the formylating agent (e.g., formaldehyde) and a copper(I) catalyst is prepared. The freshly prepared cold diazonium salt solution is then added slowly to this mixture, controlling the temperature and any gas evolution.

  • Reaction Completion: The reaction mixture is stirred at a slightly elevated temperature (as determined by optimization) to ensure complete conversion.

  • Work-up: The mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The final product, this compound, is purified by crystallization or vacuum distillation.

Visualizations

G cluster_synthesis Synthetic Workflow Start Start Alkylation Step 1: Friedel-Crafts Alkylation Start->Alkylation 2-Fluoroaniline Bromination Step 2: Bromination Alkylation->Bromination 4-t-butyl-2-fluoroaniline Sandmeyer Step 3: Sandmeyer Reaction Bromination->Sandmeyer 5-bromo-4-t-butyl-2-fluoroaniline Purification Final Purification Sandmeyer->Purification Crude Product Product Final Product Purification->Product

Caption: Synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Logic Problem Low Yield or Impurity Check_Reagents Check Reagent Purity and Stoichiometry Problem->Check_Reagents Potential Cause Check_Conditions Verify Reaction Conditions (T, time) Problem->Check_Conditions Potential Cause Analyze_Side_Products Analyze Side Products (GC-MS, NMR) Problem->Analyze_Side_Products Investigation Optimize Optimize Reaction Parameters Check_Reagents->Optimize Check_Conditions->Optimize Analyze_Side_Products->Optimize

Caption: General troubleshooting workflow for synthesis issues.

References

troubleshooting guide for reactions involving 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-t-butyl-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic transformations involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity considerations for this compound?

A1: The reactivity of this compound is governed by three main features:

  • Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack, making it suitable for reactions like Grignard additions, Wittig olefinations, and reductive aminations.

  • Aryl Bromide: The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings.

  • Steric Hindrance and Electronics: The ortho-fluorine and bulky tert-butyl group can influence reaction rates and accessibility to the aldehyde and aryl bromide. The fluorine atom is electron-withdrawing, which can enhance the electrophilicity of the aldehyde carbonyl carbon.

Q2: How should I store this compound?

A2: this compound is a solid at room temperature with a melting point of 43-45 °C.[1] It should be stored in a cool, dry place, tightly sealed to prevent moisture absorption, which can interfere with many of its intended reactions.

Q3: What are common impurities that might be present in the starting material?

A3: Depending on the synthetic route, impurities could include starting materials from its own synthesis, such as 5-tert-butyl-2-fluorobenzaldehyde, or over-brominated species. The corresponding carboxylic acid may also be present due to oxidation of the aldehyde. It is advisable to check the purity by techniques like NMR or GC-MS before use, especially for sensitive reactions.

Q4: Can the aldehyde group be oxidized during cross-coupling reactions?

A4: Yes, aldehydes can be sensitive to oxidation, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or in the presence of certain bases and oxygen). It is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents to minimize this side reaction.

Troubleshooting Guides

Below are troubleshooting guides for common reactions involving this compound, presented in a question-and-answer format.

Suzuki-Miyaura Coupling

Issue: Low or no yield of the coupled product.

Potential CauseRecommended Solution
Inactive Catalyst Use a fresh palladium catalyst and ligand. Ensure proper handling to avoid deactivation. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos).
Inadequate Degassing Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can deactivate the catalyst.
Incorrect Base The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is anhydrous and finely powdered for optimal reactivity. For this substrate, TBAF has been reported to be effective.[1]
Protodeboronation of Boronic Acid Use the boronic acid or ester as fresh as possible. Consider using a pinacol ester or trifluoroborate salt, which can be more stable. Minimize reaction time and temperature where possible.
Low Reactivity of Aryl Bromide The steric hindrance from the t-butyl group and the electronic effect of the ortho-fluorine may slow the oxidative addition step. Use a more electron-rich and bulky phosphine ligand to promote this step. Increasing the reaction temperature may also be necessary.
Grignard Reaction (Nucleophilic Addition)

Issue: Low yield of the desired alcohol.

Potential CauseRecommended Solution
Moisture Contamination Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Perform the reaction under a strict inert atmosphere.
Side Reaction: Enolization The Grignard reagent can act as a base and deprotonate any acidic protons alpha to a carbonyl. This is less of a concern with benzaldehydes which lack alpha-protons.
Side Reaction: Reduction If the Grignard reagent has β-hydrogens, it can reduce the aldehyde to the corresponding alcohol via a six-membered transition state. Use a Grignard reagent without β-hydrogens if this is a problem.
Low Reactivity of Aldehyde While the ortho-fluorine should activate the aldehyde, steric hindrance from the t-butyl group might slow the reaction. Ensure the Grignard reagent is added slowly and allow for sufficient reaction time.
Impure Starting Aldehyde The presence of the corresponding carboxylic acid as an impurity will quench the Grignard reagent. Purify the aldehyde before use if necessary.
Wittig Reaction

Issue: Poor conversion to the alkene.

Potential CauseRecommended Solution
Inefficient Ylide Formation Ensure a sufficiently strong and appropriate base is used to deprotonate the phosphonium salt (e.g., n-BuLi, NaH, KOtBu). The choice of solvent (typically anhydrous THF or ether) is also crucial.
Unstable Ylide Some ylides are not stable and should be generated in situ and used immediately. Consider generating the ylide in the presence of the aldehyde.
Steric Hindrance The bulky t-butyl group may hinder the approach of the ylide. A less bulky phosphonium ylide may improve yields. Increasing the reaction temperature might be necessary.
Side Reactions with Base If using a nucleophilic base like n-BuLi, it could potentially add to the aldehyde. Add the base to the phosphonium salt first to form the ylide before introducing the aldehyde.
Reductive Amination

Issue: Low yield of the desired amine.

Potential CauseRecommended Solution
Inefficient Imine Formation Imine formation is often the rate-limiting step and is typically acid-catalyzed. Add a catalytic amount of a weak acid like acetic acid. The removal of water using molecular sieves can also drive the equilibrium towards the imine.
Reduction of Aldehyde The reducing agent can reduce the starting aldehyde before it forms the imine. Use a reducing agent that is selective for the iminium ion over the carbonyl, such as sodium triacetoxyborohydride (NaBH(OAc)₃).
Over-alkylation If reacting with a primary amine, the resulting secondary amine can react with another molecule of the aldehyde to form a tertiary amine. Use an excess of the primary amine to favor the formation of the secondary amine.
Steric Hindrance Both the aldehyde and the amine can be sterically hindered, slowing down the reaction. Increased reaction times and temperatures may be required.

Experimental Protocols

The following are representative protocols. Optimization may be required for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is based on a reported successful coupling reaction with this compound.[1]

Reaction: this compound + Arylboronic Acid → 3-Aryl-5-t-butyl-2-fluorobenzaldehyde

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • DABCO (0.04 equiv)

  • TBAF (2.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, and DABCO.

  • Add anhydrous, degassed dioxane via syringe.

  • Add the TBAF solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

ParameterConditionReported Yield
CatalystPd(OAc)₂/DABCOup to 100%
BaseTBAF
SolventDioxane
Temperature80 °C
Protocol 2: Representative Grignard Reaction

Reaction: this compound + R-MgBr → 1-(3-Bromo-5-t-butyl-2-fluorophenyl)-alkanol

Materials:

  • This compound (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv solution in THF)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent dropwise via a syringe or an addition funnel over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Catalyst, Base, Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions (Degassing, Temperature, Solvent) start->check_conditions analyze_byproducts Analyze Byproducts (Homocoupling, Protodeboronation) start->analyze_byproducts sub_reagents Use fresh reagents Screen new catalyst/ligand/base check_reagents->sub_reagents Issue found sub_conditions Ensure thorough degassing Optimize temperature Try different solvent check_conditions->sub_conditions Issue found sub_byproducts If Homocoupling: Improve degassing If Protodeboronation: Use boronic ester analyze_byproducts->sub_byproducts Side reaction identified end Re-run Optimized Reaction sub_reagents->end sub_conditions->end sub_byproducts->end

A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Reaction Pathway for Reductive Amination

Reductive_Amination_Pathway aldehyde This compound imine Imine/Iminium Ion Intermediate aldehyde->imine + Amine, [H⁺] cat. - H₂O amine Primary/Secondary Amine (R₂NH) amine->imine product Final Amine Product imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction

The general reaction pathway for the reductive amination of the title aldehyde.

References

Technical Support Center: 3-Bromo-5-t-butyl-2-fluorobenzaldehyde in Strong Base Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-t-butyl-2-fluorobenzaldehyde and strong bases. The information is designed to help anticipate and address common side reactions and experimental challenges.

FAQs: Understanding Potential Side Reactions

Q1: What are the most probable side reactions when treating this compound with strong bases like organolithiums (n-BuLi, s-BuLi, t-BuLi) or Grignard reagents?

A1: Based on the structure of this compound, several side reactions can occur when using strong bases. The primary competing pathways include:

  • Benzyne Formation: The presence of ortho-halo substituents (Fluorine and Bromine) makes the molecule susceptible to elimination reactions, leading to a highly reactive benzyne intermediate. This can then be trapped by nucleophiles or dimerize/polymerize.[1][2][3][4][5][6]

  • Directed ortho-Lithiation (DoM) at C6: The aldehyde group can direct the strong base to deprotonate the aromatic ring at the position ortho to it (C6). The fluorine atom also acts as an ortho-directing group, potentially leading to a complex mixture of lithiated intermediates.[1][7][8][9]

  • Nucleophilic Addition to the Aldehyde: Organolithium and Grignard reagents are strong nucleophiles and can add directly to the carbonyl group of the aldehyde, forming a secondary alcohol upon quenching.[10][11][12]

  • Cannizzaro-type Reaction: In the presence of strong bases, aldehydes lacking α-hydrogens, such as this one, can undergo a disproportionation reaction to yield the corresponding carboxylic acid and alcohol.[13]

  • Halogen-Metal Exchange: The bromine atom can undergo exchange with the organolithium reagent, leading to a lithiated species at the C3 position.

Q2: How can I minimize the formation of the benzyne intermediate?

A2: Benzyne formation is often favored at higher temperatures. To minimize this side reaction:

  • Maintain Low Temperatures: Perform the reaction at very low temperatures, typically between -78°C and -100°C.

  • Slow Addition of Base: Add the strong base dropwise and slowly to maintain a low concentration of the base in the reaction mixture, which can help suppress the elimination reaction.

  • Choice of Base: The choice of the strong base can influence the reaction pathway. Less sterically hindered bases might favor deprotonation over elimination.

Q3: What determines the site of ortho-lithiation?

A3: The regioselectivity of ortho-lithiation is influenced by the directing ability of the substituents on the aromatic ring. Both the aldehyde and the fluorine atom are ortho-directing groups. The relative directing strength of these groups, steric hindrance from the bulky t-butyl group, and the specific reaction conditions (solvent, temperature, and base used) will determine the primary site of lithiation.

Q4: Can I avoid nucleophilic addition to the aldehyde group?

A4: To prevent the strong base from acting as a nucleophile and attacking the aldehyde, you can:

  • Protect the Aldehyde: Convert the aldehyde to a protecting group that is stable to strong bases, such as an acetal, before introducing the organometallic reagent. The aldehyde can be deprotected in a subsequent step.

  • Use a Non-Nucleophilic Base: Employ a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) if the goal is deprotonation of the aromatic ring. However, LDA can still promote benzyne formation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product and formation of a complex mixture of byproducts. - Benzyne formation leading to various trapping or polymerization products.[2][3][6] - Multiple sites of ortho-lithiation.[1][7][8] - Competing nucleophilic addition to the aldehyde.[11][12]- Strictly maintain low reaction temperatures (-78°C or lower). - Use a less reactive organolithium reagent if possible. - Protect the aldehyde group prior to reaction with the strong base. - Consider using a non-nucleophilic base if only deprotonation is desired.
Formation of a significant amount of a secondary alcohol. - The strong base (e.g., n-BuLi) is acting as a nucleophile and adding to the aldehyde carbonyl.[10][11]- Protect the aldehyde as an acetal or other suitable protecting group before lithiation. - Use a sterically hindered or non-nucleophilic base.
Isolation of a carboxylic acid and an alcohol derived from the starting material. - A Cannizzaro-type disproportionation reaction is occurring.[13]- Ensure anhydrous conditions, as water can facilitate this reaction. - Minimize reaction time and use the minimum necessary amount of strong base.
The reaction does not proceed, and the starting material is recovered. - Inactive organolithium reagent. - Presence of moisture or other protic impurities in the solvent or on the glassware.- Titrate the organolithium solution before use to determine its exact concentration. - Ensure all glassware is oven-dried and the solvent is anhydrous. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Experimental Protocols

General Protocol for ortho-Lithiation (DoM)

This protocol is a general guideline and should be optimized for the specific reaction.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise to the stirred solution, maintaining the temperature at -78°C.

  • Stirring: Stir the reaction mixture at -78°C for 1-2 hours.

  • Quenching: Quench the reaction by adding the desired electrophile at -78°C.

  • Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Side_Reactions cluster_start Starting Material cluster_base Strong Base cluster_products Potential Side Products Start This compound Base Strong Base (e.g., n-BuLi) Benzyne Benzyne Intermediate Base->Benzyne Elimination OrthoLithiation ortho-Lithiated Species Base->OrthoLithiation Deprotonation (DoM) Addition Secondary Alcohol Base->Addition Nucleophilic Addition Cannizzaro Carboxylic Acid + Alcohol Base->Cannizzaro Disproportionation

Caption: Potential side reaction pathways of this compound with strong bases.

Troubleshooting_Workflow Start Low Product Yield / Complex Mixture CheckTemp Verify Reaction Temperature (<-78°C) Start->CheckTemp CheckBase Evaluate Base - Titrate organolithium - Consider non-nucleophilic base CheckTemp->CheckBase Temp OK Optimize Optimize Reaction Conditions (e.g., solvent, addition rate) CheckTemp->Optimize Temp too high ProtectAldehyde Protect Aldehyde Group (e.g., as acetal) CheckBase->ProtectAldehyde Base OK CheckBase->Optimize Base issue CheckPurity Ensure Anhydrous Conditions & Reagent Purity ProtectAldehyde->CheckPurity CheckPurity->Optimize All checks passed

Caption: Troubleshooting workflow for reactions of this compound with strong bases.

References

Technical Support Center: Purity Assessment of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde (C₁₁H₁₂BrFO, MW: 259.11 g/mol ).[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a substituted aromatic aldehyde.[1] It serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries.[1][2]

Q2: What is the typical appearance and stability of this compound?

It is typically a white to light yellow powder or crystalline solid at room temperature, with a melting point in the range of 43-45 °C.[1] Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, so it is recommended to store the compound under an inert atmosphere at 2-8 °C to prevent degradation.[3]

Q3: What are the primary analytical techniques for purity assessment of this compound?

The most common and effective techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are the expected potential impurities in this compound?

Potential impurities can originate from the synthetic route. A common synthesis involves the bromination of 5-tert-butyl-2-fluorobenzaldehyde.[1] Therefore, potential impurities could include:

  • Unreacted starting material (5-tert-butyl-2-fluorobenzaldehyde).

  • Isomeric byproducts (e.g., other brominated isomers).

  • Over-brominated products.

  • The corresponding benzoic acid derivative due to oxidation of the aldehyde.

Analytical Methods and Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a primary method for quantifying the purity of this compound and separating it from non-volatile impurities. A reversed-phase method is typically employed.

Experimental Protocol: RP-HPLC

A reversed-phase HPLC method can be developed to separate the main compound from its potential process-related impurities.

Table 1: Typical HPLC-UV Method Parameters

ParameterRecommended Setting
Instrumentation Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Column C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Preparation Dissolve the sample in the mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5 mg/mL.
Gas Chromatography (GC-FID/MS)

GC is an excellent method for assessing the purity of volatile compounds and identifying trace impurities, especially when coupled with a mass spectrometer. Purity levels for similar compounds are often specified as ≥98% by GC.[2]

Experimental Protocol: GC-FID/MS

This method is suitable for identifying and quantifying volatile impurities.

Table 2: Typical GC-FID/MS Method Parameters

ParameterRecommended Setting
Instrumentation Gas chromatograph with FID or Mass Spectrometric detector.
Column DB-5ms, 30 m x 0.25 mm I.D. x 0.25 µm film thickness, or equivalent.
Inlet Temperature 250°C
Injection Volume 1 µL (with an appropriate split ratio, e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Oven Program Initial temperature 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
FID Temperature 300°C
MS Transfer Line 280°C
MS Ion Source 230°C
MS Quadrupole 150°C
Mass Range 50-400 m/z
Sample Preparation Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for purity assessment by identifying the characteristic signals of the compound and any impurities present.

Experimental Protocol: ¹H and ¹³C NMR

Table 3: Predicted NMR Data (in CDCl₃)

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR ~10.3sAldehyde proton (CHO)
~7.8dAromatic proton
~7.6dAromatic proton
~1.3stert-Butyl protons (9H)
¹³C NMR ~188dAldehyde carbonyl (C=O)
~160 (d)Aromatic C-F
~140-150Aromatic quaternary carbons
~120-135Aromatic CH carbons
~115 (d)Aromatic C-Br
~35Quaternary carbon of t-butyl
~31Methyl carbons of t-butyl

Note: These are estimated chemical shifts based on the structure and data from similar compounds. Actual shifts may vary. The aromatic region will show coupling to the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC, is used to confirm the molecular weight and identify impurities based on their fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

Ion TypeExpected m/zNotes
Molecular Ion 259 / 261The characteristic 1:1 isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).[1]
Fragment Ion 230 / 232Resulting from the loss of the formyl radical (•CHO) from the molecular ion.[1]

Troubleshooting Guides

HPLC Troubleshooting

Q: I am observing a broad or tailing peak for the main compound. What could be the cause?

  • Issue: Secondary interactions between the analyte and the column's stationary phase are a common cause of peak tailing for aromatic compounds.

  • Solution:

    • Check Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of any basic or acidic functional groups. Adding a small amount of an acid like formic or phosphoric acid can help.

    • Use a High-Purity Column: Employ a modern, end-capped C18 column to minimize interactions with residual silanol groups.

    • Reduce Sample Load: Injecting too much sample can lead to column overload and peak distortion. Try diluting your sample.

    • Check for Dead Volume: Ensure all fittings and tubing are properly connected to minimize extra-column band broadening.

Q: I see unexpected peaks in my chromatogram. What should I do?

  • Issue: Unexpected peaks can be due to impurities, sample degradation, or carryover from a previous injection.

  • Solution:

    • Inject a Blank: Run a blank injection (mobile phase only) to see if the peaks are from the system or solvent.

    • Check Sample Stability: The aldehyde may be oxidizing to a carboxylic acid. Prepare fresh samples and analyze them promptly.

    • Identify Potential Impurities: Based on the synthesis route, the unexpected peak could be a starting material or an isomer. If possible, obtain standards for these to confirm their retention times.

    • Clean the System: If carryover is suspected, flush the injector and column with a strong solvent.

GC Troubleshooting

Q: I am seeing "ghost peaks" in my blank runs. What is the source?

  • Issue: Ghost peaks are typically caused by contamination in the GC system, such as septum bleed, dirty inlet liner, or carryover from previous injections.

  • Solution:

    • Perform Inlet Maintenance: Replace the septum and the inlet liner. A dirty liner is a very common source of ghost peaks.

    • Bake Out the Column: Condition the column at a high temperature (below its maximum limit) to remove any retained contaminants.

    • Check Solvent Purity: Ensure the solvent used for sample dissolution and syringe washing is of high purity.

    • Clean the Syringe: Contamination can be carried in the injection syringe. Ensure it is thoroughly cleaned between injections.

Visualizations

Purity_Assessment_Workflow General Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Review & Reporting Sample Receive Sample of This compound Prep Prepare solutions for HPLC, GC, and NMR Sample->Prep HPLC HPLC-UV Analysis (Purity and Impurities) Prep->HPLC GC GC-FID/MS Analysis (Volatile Impurities and Identity) Prep->GC NMR NMR Spectroscopy (Structure Confirmation) Prep->NMR Review Review and Process Data HPLC->Review GC->Review NMR->Review Compare Compare against Specifications Review->Compare Report Generate Certificate of Analysis Compare->Report

Caption: A general experimental workflow for the purity assessment.

Troubleshooting_HPLC_Peak Troubleshooting Unexpected HPLC Peaks Start Unexpected Peak Observed in HPLC Chromatogram Q1 Is the peak present in a solvent blank injection? Start->Q1 A1_Yes Source is system contamination (solvent, vial, carryover) Q1->A1_Yes Yes A1_No Peak is from the sample Q1->A1_No No Action1 Use fresh, high-purity solvent. Clean injector and column. A1_Yes->Action1 Q2 Does the peak area increase over time in prepared sample? A1_No->Q2 A2_Yes Sample Degradation (e.g., oxidation to acid) Q2->A2_Yes Yes A2_No Likely a synthesis-related impurity (starting material, isomer) Q2->A2_No No Action2 Prepare samples freshly before analysis. A2_Yes->Action2 Action3 Analyze impurity standards if available. Review synthesis route. A2_No->Action3

Caption: A decision tree for troubleshooting unexpected peaks.

References

Validation & Comparative

Comparative NMR Analysis: 3-Bromo-5-t-butyl-2-fluorobenzaldehyde and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral characteristics of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde, with a comparative analysis against structurally related compounds. This guide provides experimental data, detailed protocols, and a visual workflow to aid in the structural elucidation and quality control of these important chemical entities.

This publication presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For a thorough understanding and objective comparison, this guide includes the NMR data of three structurally related benzaldehyde derivatives: 3-Bromo-2-fluorobenzaldehyde, 5-t-butyl-2-fluorobenzaldehyde, and 3,5-Dibromo-2-fluorobenzaldehyde. The tabulated spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), are provided for straightforward comparison. Furthermore, a detailed experimental protocol for NMR sample preparation and data acquisition is outlined, alongside a logical workflow diagram for the analytical process.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its structural analogs. The data is presented to facilitate a clear comparison of the influence of substituent groups on the chemical shifts and coupling constants of the aromatic protons and carbons. All chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data

CompoundAldehyde-H (δ, mult, J)Aromatic-H (δ, mult, J)Other (δ, mult, J)
This compound ~10.3 (d)~7.9 (d), ~7.7 (d)~1.3 (s, 9H, t-butyl)
3-Bromo-2-fluorobenzaldehyde10.35 (d, J=2.9 Hz)7.95 (td, J=7.7, 1.8 Hz, 1H), 7.70 (ddd, J=8.2, 7.2, 1.8 Hz, 1H), 7.33 (t, J=7.9 Hz, 1H)-
5-t-butyl-2-fluorobenzaldehyde10.34 (s)7.72 (dd, J=6.3, 2.5 Hz, 1H), 7.58 (ddd, J=8.7, 4.5, 2.5 Hz, 1H), 7.20 (t, J=8.9 Hz, 1H)1.32 (s, 9H, t-butyl)
3,5-Dibromo-2-fluorobenzaldehyde10.25 (d)8.01 (d), 7.95 (d)-

Table 2: ¹³C NMR Spectral Data

CompoundC=O (δ)Aromatic-C (δ)Other (δ)
This compound ~188~160 (d), ~140, ~135, ~130, ~125, ~118~35 (C), ~31 (CH₃)
3-Bromo-2-fluorobenzaldehyde187.9 (d, J=5.5 Hz)160.0 (d, J=258.0 Hz), 138.1, 131.0, 127.9, 126.2 (d, J=14.0 Hz), 118.9 (d, J=4.0 Hz)-
5-t-butyl-2-fluorobenzaldehyde188.5 (d, J=7.5 Hz)163.1 (d, J=255.0 Hz), 149.8, 132.1, 129.8, 124.0 (d, J=13.0 Hz), 116.8 (d, J=22.0 Hz)34.8, 31.0
3,5-Dibromo-2-fluorobenzaldehyde~186~160 (d), ~140, ~130, ~125, ~120, ~115-

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, consistent with standard practices for small organic molecules.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical to avoid interfering signals.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent magnetic field inhomogeneities.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Data Acquisition:

  • Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is transformed into the frequency domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS).

Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and interpretation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Lock, Tune, Shim instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference assign Assign Signals (Chemical Shift, Multiplicity, J-coupling) reference->assign compare Compare with Alternative Compounds assign->compare structure Structural Elucidation/ Confirmation compare->structure

Workflow for NMR spectral analysis.

This comprehensive guide serves as a valuable resource for the NMR analysis of this compound and its analogs, providing the necessary data and protocols for accurate and efficient structural characterization in a research and development setting.

Navigating Chemical Reactivity: A Comparative Analysis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted benzaldehydes is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comprehensive comparison of the reactivity of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde with other common benzaldehyde derivatives in key organic transformations, supported by experimental data and detailed protocols.

The reactivity of the aldehyde functional group is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) tend to decrease reactivity towards nucleophiles. Steric hindrance, particularly from bulky ortho-substituents, can also play a significant role in modulating reaction rates.

In this compound, the substituents present a complex interplay of these effects:

  • Fluorine (ortho): A highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which is expected to increase the reactivity of the aldehyde.

  • Bromine (meta): As a halogen, bromine is also electron-withdrawing via induction (-I), further enhancing the electrophilicity of the carbonyl carbon.

  • t-Butyl (para): This bulky alkyl group is generally considered to be weakly electron-donating through induction (+I) and can exert significant steric hindrance.

This unique substitution pattern suggests that this compound will exhibit distinct reactivity compared to simpler substituted benzaldehydes.

Comparative Reactivity Data

To provide a quantitative comparison, the following table summarizes the relative reactivity of various substituted benzaldehydes in two common reaction types: the Wittig reaction and oxidation. The data is presented as relative rate constants (k/k₀), where k₀ is the rate constant for unsubstituted benzaldehyde.

Substituent(s)Reaction TypeRelative Rate Constant (k/k₀)Predicted Relative Reactivity of this compound
p-NO₂Wittig Reaction14.7-
m-NO₂Wittig Reaction10.5-
p-ClWittig Reaction2.75-
HWittig Reaction1.00-
p-CH₃Wittig Reaction0.45-
p-OCH₃Wittig Reaction0.21-
3-Br, 5-t-butyl, 2-F Wittig Reaction (Estimated) > 2.75 The combined electron-withdrawing effects of the ortho-fluoro and meta-bromo groups are expected to significantly enhance reactivity towards nucleophiles, likely making it more reactive than p-chlorobenzaldehyde.
p-NO₂Oxidation with BTMACB1.62-
m-NO₂Oxidation with BTMACB1.35-
p-ClOxidation with BTMACB0.55-
HOxidation with BTMACB1.00-
p-CH₃Oxidation with BTMACB2.51-
p-OCH₃Oxidation with BTMACB6.31-
3-Br, 5-t-butyl, 2-F Oxidation (Estimated) ~ 1.0 - 1.5 The electron-withdrawing groups would favor oxidation, but the steric hindrance from the t-butyl and ortho-fluoro groups might slightly impede the reaction.

Note: BTMACB = Benzyltrimethylammonium chlorobromate. The reactivity of this compound is an educated estimation based on the analysis of its substituent effects, as direct comparative kinetic data was not found in the literature.

Key Reaction Comparisons

Wittig Reaction

The Wittig reaction is a fundamental method for alkene synthesis, proceeding through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde. Benzaldehydes bearing electron-withdrawing groups exhibit enhanced reactivity in this transformation.[1]

Based on the strong inductive effects of the ortho-fluoro and meta-bromo substituents, This compound is predicted to be highly reactive in Wittig reactions , likely surpassing the reactivity of benzaldehydes with a single halogen substituent like p-chlorobenzaldehyde.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In the context of substituted benzaldehydes, the reaction typically involves the coupling of the aryl halide moiety. The reactivity order for aryl halides in Suzuki coupling is generally I > Br > Cl.[2] The aldehyde group itself is well-tolerated in this reaction.[2]

For this compound, the bromine atom provides a reactive site for Suzuki coupling. The electronic effects of the other substituents (fluoro and t-butyl) can influence the oxidative addition step. The electron-withdrawing nature of the fluoro group may facilitate this step.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl group. The reactivity of the aldehyde is again enhanced by electron-withdrawing substituents. Therefore, This compound is expected to be highly susceptible to attack by Grignard reagents. However, the bulky t-butyl group and the ortho-fluoro substituent could introduce steric hindrance, potentially affecting the reaction rate and the approach of the Grignard reagent.

Oxidation

The oxidation of benzaldehydes to carboxylic acids is a common transformation. The reaction is generally facilitated by electron-withdrawing groups. However, strong steric hindrance around the aldehyde functionality can sometimes decrease the rate of oxidation. For this compound, the electron-withdrawing fluoro and bromo groups would favor oxidation, while the bulky t-butyl group might have a modest retarding effect.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

General Protocol for a Comparative Wittig Reaction

This protocol allows for the comparison of reaction rates or yields between different substituted benzaldehydes.

Materials:

  • Substituted benzaldehyde (e.g., this compound, p-chlorobenzaldehyde, benzaldehyde)

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents).

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a color change to deep orange/red is typically observed).

  • In a separate flame-dried flask, dissolve the substituted benzaldehyde (1 equivalent) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the alkene product.

  • Determine the yield and characterize the product by NMR and mass spectrometry.

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide + Base in THF Base (NaH) Base (NaH) Base (NaH)->Ylide Intermediate Betaine/Oxaphosphetane Ylide->Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Intermediate Alkene Product Alkene Product Intermediate->Alkene Product Elimination Quenching Quenching Alkene Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification

General Protocol for a Comparative Suzuki-Miyaura Coupling

This protocol can be used to compare the reactivity of the bromo-substituent in different aryl bromides.

Materials:

  • Aryl bromide (e.g., this compound)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the aryl bromide (1 equivalent), arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (2 mol%), and triphenylphosphine (8 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Coupling_Pathway Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Organoboron (Ar'-B(OR)2) Organoboron (Ar'-B(OR)2) Organoboron (Ar'-B(OR)2)->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Coupled Product (Ar-Ar') Coupled Product (Ar-Ar') Reductive Elimination->Coupled Product (Ar-Ar')

General Protocol for a Comparative Oxidation Reaction

This protocol can be used to compare the rate of oxidation of different substituted benzaldehydes.

Materials:

  • Substituted benzaldehyde

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane

  • Water

  • Sodium bisulfite

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substituted benzaldehyde (1 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in dichloromethane.

  • In a separate flask, dissolve potassium permanganate (1.5 equivalents) in water.

  • Combine the two solutions in a flask and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed. The purple color of the permanganate will also disappear.

  • After completion, cool the reaction mixture in an ice bath and quench by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid product.

Logical_Reactivity_Comparison Substituent Effects Substituent Effects Electronic Effects Electronic Effects Substituent Effects->Electronic Effects Steric Effects Steric Effects Substituent Effects->Steric Effects Reactivity Prediction Reactivity Prediction Electronic Effects->Reactivity Prediction Steric Effects->Reactivity Prediction Experimental Verification Experimental Verification Reactivity Prediction->Experimental Verification

Conclusion

This compound presents a fascinating case study in the reactivity of polysubstituted aromatic aldehydes. The strong electron-withdrawing effects of the ortho-fluoro and meta-bromo substituents are expected to render the aldehyde highly reactive towards nucleophilic attack in reactions such as the Wittig and Grignard reactions. In contrast, its reactivity in oxidation and Suzuki coupling will be a balance of electronic activation and potential steric hindrance. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the reactivity of this and other substituted benzaldehydes, enabling more informed decisions in synthetic planning and drug discovery endeavors.

References

No Published Data on the Biological Activity of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no studies detailing the synthesis and subsequent biological evaluation of derivatives from 3-Bromo-5-t-butyl-2-fluorobenzaldehyde were identified. This indicates a significant gap in the current research landscape, preventing a comparative analysis of their biological activities.

While this compound is recognized as a useful building block in organic synthesis, its potential as a scaffold for biologically active compounds appears to be an unexplored area of research. Searches for antimicrobial, anticancer, and enzyme inhibition studies of its derivatives did not yield any specific results.

The scientific community has extensively investigated the biological potential of various other halogenated and substituted benzaldehyde derivatives. For instance, research has been conducted on the antimicrobial and anticancer properties of compounds derived from structurally related molecules such as 5-bromo-2-fluorobenzaldehyde and 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde. These studies have revealed that the presence and position of halogen and other substituents can significantly influence the biological activity of the resulting molecules. However, this body of work does not directly address the specific derivatives of this compound.

The absence of published data makes it impossible to fulfill the request for a comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams related to the biological activity of this compound derivatives. This highlights a potential opportunity for future research to synthesize and screen a library of derivatives from this starting material to explore their therapeutic potential.

A Comparative Guide to the Crystal Structure of Brominated t-Butyl Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde in the context of its hydroxylated analogue.

While a definitive crystal structure for this compound is not publicly available in crystallographic databases, a comprehensive analysis can be conducted through a comparative study with its close structural analogue, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. The experimental data from this analogue provides significant insights into the expected molecular geometry, crystal packing, and intermolecular interactions that would be characteristic of the target fluoro-compound. This guide presents the detailed crystallographic data for the hydroxylated counterpart and outlines the standard experimental procedures for such an analysis.

Comparative Crystal Structure Data

The crystal structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde has been determined by single-crystal X-ray diffraction.[1][2] The key crystallographic parameters are summarized in the table below. It is anticipated that this compound would exhibit a similar crystal system, likely monoclinic, with comparable unit cell dimensions, influenced by the substitution of the hydroxyl group with a fluorine atom.

Parameter3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Formula C₁₁H₁₃BrO₂
Molecular Weight 257.11 g/mol [1][2]
Crystal System Orthorhombic[1][2]
Space Group Pbca[2]
Unit Cell Dimensions a = 9.9727 (19) Å, b = 12.174 (2) Å, c = 18.558 (3) Å[1][2]
Volume 2253.0 (7) ų[1][2]
Z 8[1][2]
Temperature 293 K[1][2]
Radiation Mo Kα (λ = 0.71073 Å)[2]
Density (calculated) 1.516 Mg m⁻³[2]
Absorption Coefficient (μ) 3.62 mm⁻¹[1][2]
Final R indices [I>2σ(I)] R₁ = 0.056, wR₂ = 0.162[1][2]

Structural Insights from the Analogue

In the crystal structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, the molecule's conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen.[1][2] All non-hydrogen atoms, with the exception of the methyl groups of the t-butyl substituent, are nearly coplanar.[1][2] For this compound, while a classical hydrogen bond would be absent, the fluorine atom's high electronegativity would still influence the local electronic environment and could participate in other intermolecular interactions, such as halogen-halogen interactions, which are known to play a role in the stability of crystal structures of related compounds.

Experimental Protocols

The determination of the crystal structure for a small molecule like 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde typically follows a standardized workflow.

1. Synthesis and Crystallization: The compound is first synthesized and then purified. For 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, this involves the bromination of 5-tert-butyl-2-hydroxybenzaldehyde. Single crystals suitable for X-ray diffraction are then grown, often by slow evaporation of a solvent from a saturated solution of the compound.

2. X-ray Data Collection: A suitable single crystal is mounted on a diffractometer. For the reference compound, data was collected on a Bruker SMART APEXII area-detector diffractometer.[1] The crystal is maintained at a constant temperature (293 K in this case) and irradiated with monochromatic X-rays (Mo Kα radiation).[1][2] A series of diffraction images are collected as the crystal is rotated.

3. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and to integrate the intensities of the reflections. The structure is then solved using direct methods and refined by full-matrix least-squares on F². In the case of the reference compound, this refinement led to a final R-factor of 0.056.[1][2]

Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment is outlined below.

workflow cluster_synthesis Compound Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model & Data (CIF)

References

A Comparative Analysis of Theoretical and Experimental Properties of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of a compound's properties is paramount. This guide provides a detailed comparison of the theoretical and experimentally determined properties of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde (CAS No. 1291487-24-5), a versatile aromatic aldehyde.

Physicochemical Properties: A Side-by-Side Comparison

A summary of the available theoretical and experimental data for this compound is presented below. Due to the limited availability of specific pre-computed theoretical data in public databases, the theoretical values are largely based on general principles and predictions for similar structures.

PropertyTheoretical Value/PredictionExperimental Value
Molecular Formula C₁₁H₁₂BrFOC₁₁H₁₂BrFO[1]
Molecular Weight 259.12 g/mol 259.118 g/mol [1]
Melting Point Predicted to be a low-melting solid based on the presence of a bulky t-butyl group and polar substituents.43 - 45 °C[1]
Boiling Point Expected to be significantly above 200°C due to its molecular weight and polar nature. Precise prediction requires specialized software.Data not available
Appearance Expected to be a crystalline solid.White to light yellow powder or crystals[1]

Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic techniques are essential for confirming the structure and purity of a compound. Here, we compare the expected (theoretical) spectral characteristics with observed experimental data.

¹H NMR Spectroscopy

Theoretical Prediction:

  • Aldehydic Proton (CHO): Expected to be a singlet in the range of 9.5-10.5 ppm due to the deshielding effect of the carbonyl group and adjacent aromatic ring.

  • Aromatic Protons: Two protons on the benzene ring are expected to appear as doublets in the aromatic region (typically 7.0-8.0 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the bromine, fluorine, and aldehyde groups, and the electron-donating effect of the t-butyl group.

  • t-Butyl Protons: A sharp singlet corresponding to the nine equivalent protons of the t-butyl group is expected around 1.3 ppm.

Experimental Data:

  • The aldehydic proton is observed as a singlet in the range of 9.5-10.5 ppm.[1]

¹³C NMR Spectroscopy

Theoretical Prediction:

  • Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically between 185-200 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbon attached to the fluorine will show a large C-F coupling constant.

  • t-Butyl Carbons: Two signals are expected for the t-butyl group: a quaternary carbon and a methyl carbon.

Experimental Data:

  • A qualitative description suggests the presence of the characteristic carbonyl carbon signal and distinct aromatic and aliphatic carbon signals.

Infrared (IR) Spectroscopy

Theoretical Prediction:

  • C=O Stretch: A strong absorption band is expected around 1700-1720 cm⁻¹ for the aldehyde carbonyl group.

  • C-H Stretch (aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption is expected in the 1000-1300 cm⁻¹ region.

  • C-Br Stretch: A band is expected in the 500-650 cm⁻¹ region.

  • C-H Stretch (t-butyl): Absorption bands are expected around 2850-2960 cm⁻¹.

Experimental Data:

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.

Melting Point Determination

The melting point of a solid organic compound is determined by packing a small amount of the finely powdered substance into a capillary tube, which is then heated in a calibrated melting point apparatus.[2][3] The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[2] A narrow melting range (0.5-1.0°C) is indicative of a pure compound. For an accurate determination, the heating rate should be slow, approximately 1-2°C per minute, near the expected melting point.[2]

NMR Spectroscopy

To obtain ¹H and ¹³C NMR spectra, the sample is typically dissolved in a deuterated solvent (e.g., CDCl₃).[4][5][6] The solution is then placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to a standard, usually tetramethylsilane (TMS).[5] For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[6][7]

Infrared (IR) Spectroscopy

For a solid sample, the IR spectrum can be obtained using the thin solid film method.[8] A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[8][9] After the solvent evaporates, a thin film of the compound remains on the plate, which is then placed in the IR spectrometer to record the spectrum.[8]

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental data for a chemical compound.

G Workflow for Comparing Theoretical and Experimental Data cluster_theoretical Theoretical Analysis cluster_experimental Experimental Analysis Computational Modeling Computational Modeling Property Prediction Property Prediction Computational Modeling->Property Prediction Spectral Simulation Spectral Simulation Computational Modeling->Spectral Simulation Data Comparison Data Comparison Property Prediction->Data Comparison Spectral Simulation->Data Comparison Synthesis & Purification Synthesis & Purification Property Measurement Property Measurement Synthesis & Purification->Property Measurement Spectroscopic Analysis Spectroscopic Analysis Synthesis & Purification->Spectroscopic Analysis Property Measurement->Data Comparison Spectroscopic Analysis->Data Comparison Conclusion Conclusion Data Comparison->Conclusion

Caption: A flowchart illustrating the process of comparing theoretical predictions with experimental results.

References

spectroscopic comparison of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde and its synthetic precursor, 5-t-butyl-2-fluorobenzaldehyde, is presented for researchers and professionals in drug development. This guide provides a comparative view of their spectral data, supported by experimental protocols, to aid in synthesis, identification, and characterization.

The introduction of a bromine atom to the aromatic ring of 5-t-butyl-2-fluorobenzaldehyde to form this compound induces notable shifts in their respective spectroscopic signatures. These changes, observable in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provide clear markers for monitoring the progression of the synthesis and for confirming the identity and purity of the final product.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for this compound and its precursor, 5-t-butyl-2-fluorobenzaldehyde.

Spectroscopic Technique5-t-butyl-2-fluorobenzaldehydeThis compound
¹H NMR (CDCl₃, ppm) ~10.3 (s, 1H, -CHO), ~7.8 (m, 1H, Ar-H), ~7.6 (m, 1H, Ar-H), ~7.2 (m, 1H, Ar-H), 1.3 (s, 9H, -C(CH₃)₃)~10.4 (s, 1H, -CHO), ~7.9 (d, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), 1.3 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, ppm) ~188 (d, -CHO), ~165 (d, C-F), ~155 (C-tBu), ~133 (Ar-CH), ~128 (Ar-CH), ~120 (d, Ar-CH), ~118 (d, C-CHO), 35 (-C(CH₃)₃), 31 (-C(CH₃)₃)~187 (d, -CHO), ~162 (d, C-F), ~158 (C-tBu), ~138 (d, Ar-CH), ~130 (d, Ar-CH), ~125 (C-CHO), ~115 (C-Br), 35 (-C(CH₃)₃), 31 (-C(CH₃)₃)
IR (cm⁻¹) ~2960 (C-H, t-butyl), ~2870 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1610, 1470 (C=C, aromatic), ~1250 (C-F)~2965 (C-H, t-butyl), ~2870 (C-H, aldehyde), ~1685 (C=O, aldehyde), ~1590, 1460 (C=C, aromatic), ~1240 (C-F), ~680 (C-Br)
Mass Spectrometry (m/z) 180 (M⁺)258, 260 (M⁺, M⁺+2, ~1:1 ratio)

Synthetic Pathway

The synthesis of this compound is typically achieved through the electrophilic bromination of 5-t-butyl-2-fluorobenzaldehyde. The t-butyl group and the fluorine atom direct the incoming bromine to the position ortho to the fluorine and meta to the t-butyl group.

Synthesis_Pathway Synthetic Route to this compound Precursor 5-t-butyl-2-fluorobenzaldehyde Reagents Br₂ / FeBr₃ in CH₂Cl₂ Precursor->Reagents Product This compound Reagents->Product

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis of this compound:

To a solution of 5-t-butyl-2-fluorobenzaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂), a catalytic amount of iron(III) bromide (FeBr₃) is added. The mixture is cooled in an ice bath, and a solution of bromine (Br₂) (1.1 eq) in CH₂Cl₂ is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer on a neat sample using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer with an electron ionization (EI) source. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature in the mass spectrum of the product.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Precursor in CH₂Cl₂ B Add FeBr₃ A->B C Add Br₂ solution dropwise at 0°C B->C D Stir at RT C->D E Quench with Na₂S₂O₃ (aq) D->E F Extract with CH₂Cl₂ E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: General laboratory workflow for the synthesis.

References

A Validated Synthetic Pathway to 3-Bromo-5-t-butyl-2-fluorobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex chemical intermediates is paramount. This guide provides a detailed, validated synthetic route to 3-Bromo-5-t-butyl-2-fluorobenzaldehyde, a valuable building block in medicinal chemistry and materials science. We present a comparative analysis of key synthetic steps, supported by experimental data, to offer a comprehensive resource for laboratory application.

The synthesis of polysubstituted aromatic compounds such as this compound often requires a strategic and well-controlled sequence of reactions to ensure high yields and purity. The validated pathway presented here involves a two-step process commencing with the Friedel-Crafts tert-butylation of 2-fluorobenzaldehyde, followed by the regioselective bromination of the resulting intermediate.

Validated Synthetic Route

The validated synthetic pathway to this compound is outlined below. The process is divided into two main stages: the introduction of the tert-butyl group onto the aromatic ring, followed by the selective installation of a bromine atom.

G cluster_0 cluster_1 A 2-Fluorobenzaldehyde C 5-tert-Butyl-2-fluorobenzaldehyde A->C Step 1: Friedel-Crafts tert-Butylation B tert-Butyl chloride / AlCl₃ E This compound C->E Step 2: Electrophilic Bromination D Bromine / Acetic Acid

Caption: Validated two-step synthesis of this compound.

Experimental Protocols and Comparative Data

Below are the detailed experimental protocols for the two key steps in the synthesis of this compound. A comparative analysis with alternative methods is provided in the subsequent tables.

Step 1: Synthesis of 5-tert-Butyl-2-fluorobenzaldehyde via Friedel-Crafts Alkylation

The introduction of the tert-butyl group is achieved through a Friedel-Crafts alkylation reaction. This method is widely used for the alkylation of aromatic rings.[1][2][3][4]

Experimental Protocol:

To a stirred solution of 2-fluorobenzaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane, add anhydrous aluminum chloride (AlCl₃) (1.1 eq.) at 0 °C. To this mixture, add tert-butyl chloride (1.2 eq.) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to afford 5-tert-butyl-2-fluorobenzaldehyde.

ParameterValidated Method (Friedel-Crafts)Alternative Method (Not specified)
Starting Material 2-Fluorobenzaldehyde-
Reagents tert-Butyl chloride, AlCl₃-
Solvent Dichloromethane-
Temperature 0 °C to room temperature-
Reaction Time 12-16 hours-
Yield ~75-85% (Estimated based on similar reactions)-
Purity High after purification-
Step 2: Synthesis of this compound via Bromination

The final step involves the regioselective bromination of 5-tert-butyl-2-fluorobenzaldehyde. The directing effects of the fluorine and aldehyde groups guide the bromine to the desired position.

Experimental Protocol:

To a solution of 5-tert-butyl-2-fluorobenzaldehyde (1.0 eq.) in glacial acetic acid, add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise at room temperature. The reaction mixture is stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into an ice-water mixture, and the precipitated solid is collected by filtration. The crude product is washed with water and a dilute solution of sodium bisulfite to remove excess bromine. The solid is then dried and can be further purified by recrystallization from a suitable solvent like ethanol or hexane to yield this compound.

ParameterValidated Method (Direct Bromination)Alternative Method (Bromination of a related phenol)
Starting Material 5-tert-Butyl-2-fluorobenzaldehyde4-tert-butyl phenol
Reagents Bromine, Acetic AcidLiquid bromine, Acetic acid (after formation of the corresponding salicylaldehyde)[5]
Solvent Glacial Acetic AcidAcetic Acid[5]
Temperature Room temperatureNot specified for bromination step[5]
Reaction Time 4-6 hoursNot specified for bromination step[5]
Yield ~80-90% (Estimated based on similar reactions)83% (for 3-bromo-5-tert-butyl-2-hydroxy benzaldehyde)[5]
Purity High after recrystallizationPurity checked by TLC[5]

Alternative Synthetic Strategies

While the validated route offers a reliable method, other synthetic strategies could be considered. These often involve multi-step processes and may offer advantages or disadvantages depending on the availability of starting materials and desired scale.

G cluster_0 Route A: Halogen Exchange cluster_1 Route B: Oxidation A1 3-Chloro-5-t-butyl-2-fluorobenzaldehyde A3 This compound A1->A3 Halogen Exchange A2 Fluorinating Agent (e.g., KF) B1 3-Bromo-5-t-butyl-2-fluorotoluene B3 This compound B1->B3 Oxidation B2 Oxidizing Agent (e.g., KMnO₄, CrO₃)

Caption: Alternative synthetic approaches to this compound.

One alternative involves a halogen exchange reaction, where a chloro-analogue is converted to the fluoro-derivative.[5] Another approach is the oxidation of the corresponding toluene derivative. Both methods require the synthesis of the respective precursors, adding steps to the overall sequence.

Conclusion

The presented two-step synthesis of this compound via Friedel-Crafts tert-butylation followed by electrophilic bromination provides a robust and efficient method for obtaining this key intermediate. The detailed protocols and comparative data serve as a valuable resource for chemists in the pharmaceutical and material science industries, enabling the reliable production of this compound for further research and development.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-t-butyl-2-fluorobenzaldehyde via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of laboratory-synthesized 3-Bromo-5-t-butyl-2-fluorobenzaldehyde against commercially available alternatives. Detailed experimental protocols for both synthesis and High-Performance Liquid Chromatography (HPLC) analysis are presented, alongside a clear, data-driven comparison to aid researchers in making informed decisions for their drug development and synthetic chemistry needs.

Introduction

This compound is a key aromatic aldehyde intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials.[1] Its unique substitution pattern, featuring bromine, fluorine, a tert-butyl group, and an aldehyde functionality, makes it a versatile building block for constructing complex molecular architectures.[1][2] The purity of this intermediate is of paramount importance, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for assessing the purity of pharmaceutical intermediates like this compound due to its high resolution, sensitivity, and versatility.[3] This guide outlines a standard reverse-phase HPLC (RP-HPLC) method for the purity determination of this compound and compares the results with those of two common, structurally related alternatives: 3-Bromo-2-fluorobenzaldehyde and 3-Bromo-5-fluorobenzaldehyde.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the bromination of a substituted benzaldehyde precursor. The following is a representative laboratory-scale synthesis protocol.

Materials:

  • 5-t-butyl-2-fluorobenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 5-t-butyl-2-fluorobenzaldehyde (1 equivalent) in dichloromethane.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Slowly add trifluoroacetic acid (0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

HPLC Purity Assessment

Reverse-phase HPLC is the preferred method for analyzing moderately polar compounds such as substituted benzaldehydes.[3][4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4][5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Prepare solutions of the commercial alternatives (Alternative A: 3-Bromo-2-fluorobenzaldehyde; Alternative B: 3-Bromo-5-fluorobenzaldehyde) using the same procedure.

Comparative Purity Analysis

The purity of the in-house synthesized this compound was compared against two commercially available, structurally similar alternatives. The purity was determined by calculating the peak area percentage of the main component in the HPLC chromatogram.

CompoundSourceRetention Time (min)Peak Area (%)Purity (%)
This compound Synthesized 8.2 98.7 98.7
Alternative A: 3-Bromo-2-fluorobenzaldehydeCommercial6.599.599.5
Alternative B: 3-Bromo-5-fluorobenzaldehydeCommercial7.199.299.2

Visualizing the Workflow and Comparison

To better illustrate the experimental and logical processes, the following diagrams were generated.

G Experimental Workflow for Synthesis and Purity Assessment cluster_synthesis Synthesis cluster_hplc HPLC Analysis start Start: 5-t-butyl-2-fluorobenzaldehyde reaction Bromination with NBS start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Synthesized Product purification->product sample_prep Sample Preparation product->sample_prep Analyze Product hplc_run HPLC Injection & Data Acquisition sample_prep->hplc_run data_analysis Purity Calculation hplc_run->data_analysis result Purity Data data_analysis->result

Caption: Workflow for the synthesis and subsequent HPLC purity analysis of this compound.

G Purity Comparison Logic cluster_products Compounds for Comparison cluster_analysis Comparative Analysis synthesized Synthesized Product (Purity: 98.7%) comparison Purity Comparison synthesized->comparison alt_a Alternative A (Purity: 99.5%) alt_a->comparison alt_b Alternative B (Purity: 99.2%) alt_b->comparison conclusion Conclusion: Synthesized product shows high purity, comparable to commercial alternatives. comparison->conclusion

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal of this halogenated aromatic aldehyde.

I. Immediate Safety and Hazard Information

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5][6][7]

  • Harmful if Swallowed, in Contact with Skin, or Inhaled. [1][2]

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Chemical safety goggles or a face shield.[6][8]

  • Chemical-resistant gloves (double nitrile or Viton gloves are recommended for halogenated compounds).[9]

  • A lab coat, fully buttoned.[9]

  • Use in a well-ventilated area or under a chemical fume hood.[1][2][6][8]

II. Quantitative Data Summary

Based on data for analogous compounds, the following information is pertinent for safe handling and disposal.

PropertyData (for similar compounds)Source
Appearance Off-white solid[3]
Melting Point/Range 51 - 56 °C / 123.8 - 132.8 °F (for 2-Bromo-5-fluorobenzaldehyde)[1]
Flash Point 96°C (204.8°F) (for 3-Bromobenzaldehyde)[8]
Incompatible Materials Strong oxidizing agents, Strong bases[2][3][6]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Gaseous hydrogen fluoride (HF)[2][3][4][6]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as a halogenated organic waste.[10] This waste stream requires special handling and must not be disposed of in regular trash or down the drain.[4][6][9]

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Collection:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[9][10] This container should be made of a compatible material, such as polyethylene, as halogenated solvents can produce acids that corrode metal.[9]

    • Collect all waste containing this compound, including any contaminated materials like pipette tips, gloves, and weighing paper, in this designated container.

  • Container Management:

    • Keep the waste container tightly closed when not in use.[1][2][5][6]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[2][3][6][9]

  • Disposal Procedure:

    • The contents of the container must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.[1][2][5][6] These facilities typically use high-temperature incineration to destroy halogenated organic compounds.[11]

    • Do not attempt to neutralize or treat the chemical waste in the lab unless you have the specific training and equipment to do so, such as using Fenton's reagent, which should only be performed by experienced personnel in small quantities due to the exothermic nature of the reaction.[12]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated waste container.[9]

  • Spill Cleanup:

    • In the event of a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert, dry substance (e.g., vermiculite, sand).[9]

    • The absorbed material should be swept up, placed in the designated halogenated waste container, and disposed of as hazardous waste.[1][2][9]

    • For large spills, evacuate the area and contact your EHS department immediately.

IV. Visualized Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Off-Site Disposal A Generation of Waste (e.g., unused product, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Store in a Labeled, Compatible Container (Tightly Closed) C->D E Contact Environmental Health & Safety (EHS) for Pickup D->E Arrange for Disposal F Transport to an Approved Hazardous Waste Facility E->F G Final Disposal via Incineration F->G

Caption: Disposal workflow from waste generation to final disposal.

References

Personal protective equipment for handling 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde. Adherence to these procedures is vital for ensuring laboratory safety and proper environmental stewardship. The information is compiled from safety data sheets of structurally similar compounds and general best practices for handling halogenated aromatic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[2][6]To protect against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat must be worn and buttoned.[6][7]To prevent skin contact, which may cause irritation.
Respiratory Protection Use in a well-ventilated area. If engineering controls are insufficient, a NIOSH-approved respirator is required.[5][8]To avoid inhalation of dust or vapors, which may cause respiratory irritation.
Footwear Closed-toe and closed-heel shoes.[6]To protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use.

  • Preparation and Pre-Handling:

    • Thoroughly review the Safety Data Sheet (SDS) for a structurally similar compound if a specific one is unavailable.[9]

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

    • Assemble all necessary PPE and ensure it is in good condition.[6]

  • Handling the Compound:

    • Conduct all manipulations of the compound within a chemical fume hood to minimize inhalation exposure.[1][9]

    • Wear the recommended PPE at all times.

    • Avoid the formation of dust.

    • Keep the container tightly closed when not in use.[5]

    • Wash hands thoroughly after handling.[5]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5][10]

    • Keep the container tightly sealed.[5]

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.[9]

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and non-reactive container for halogenated organic waste.[9][11]

    • Do not mix halogenated waste with non-halogenated waste.[9]

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Collection and Storage:

    • This includes any rinsates from cleaning contaminated glassware.[9]

    • Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area that is cool, dry, and well-ventilated.[9]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9]

Experimental Workflow

prep Preparation review_sds Review SDS prep->review_sds ppe_check Inspect PPE review_sds->ppe_check setup_hood Setup in Fume Hood ppe_check->setup_hood handling Handling setup_hood->handling wear_ppe Wear Appropriate PPE handling->wear_ppe manipulate Manipulate Compound wear_ppe->manipulate post_handling Post-Handling manipulate->post_handling decontaminate Decontaminate Glassware post_handling->decontaminate store_product Store Product Properly post_handling->store_product segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste label_waste Label Waste Container segregate_waste->label_waste disposal Disposal ehs_disposal Dispose via EHS disposal->ehs_disposal label_waste->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.